3-(2-Bromo-ethyl)-benzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERSCZIMBQSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties contribute to favorable interactions with a variety of biological targets. This scaffold is present in a range of therapeutics, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide, highlighting its importance in the development of new drugs.[2] The substituent at the 3-position of the benzo[d]isoxazole ring plays a crucial role in modulating the biological activity of these molecules. Consequently, the synthesis of derivatives such as 3-(2-Bromo-ethyl)-benzo[d]isoxazole is of significant interest, as the bromo-ethyl group provides a reactive handle for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for researchers and scientists in the field of drug development.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. This guide will focus on two primary pathways: the Hunsdiecker reaction of a carboxylic acid precursor and a two-step sequence involving reduction and subsequent bromination.
Primary Synthetic Route: Hunsdiecker Reaction of 1,2-Benzisoxazole-3-propionic acid
The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[3] In this approach, the silver salt of a carboxylic acid reacts with elemental bromine to yield an alkyl halide with one less carbon atom.[4] This method is particularly well-suited for the synthesis of this compound from the readily accessible 1,2-benzisoxazole-3-propionic acid.
Reaction Mechanism:
The reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This radical subsequently abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain and yield the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[2][3] The title compound, 3-(2-Bromo-ethyl)-benzo[d]isoxazole, represents a key intermediate for the synthesis of more complex molecules. The presence of a reactive bromoethyl group at the 3-position provides a versatile handle for introducing various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization.
Molecular Structure and Core Properties
This compound is a solid organic compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol .[4] Its structure consists of a fused benzene and isoxazole ring system, with a 2-bromoethyl substituent at the 3-position of the isoxazole ring.
| Property | Value | Source(s) |
| CAS Number | 57148-67-1 | [4] |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | |
| Physical State | Solid | |
| InChI | InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 | [4] |
| InChI Key | ODERSCZIMBQSSX-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C2C(=C1)C(=NO2)CCBr |
Synthesis and Purification
While a specific, detailed synthesis for this compound is not extensively reported, a plausible and widely utilized approach involves the cyclization of an appropriate ortho-hydroxyketoxime derivative.[3] A general synthetic strategy is outlined below.
Caption: Retrosynthetic analysis of this compound.
A forward synthesis would likely involve the oximation of 1-(2-hydroxyphenyl)ethanone, followed by cyclization to form the benzisoxazole ring, and subsequent functional group manipulation of the ethyl side chain. Purification of the final product would typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[5]
Physicochemical Property Determination: Methodologies and Expected Outcomes
Accurate determination of physicochemical properties is paramount in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics.
Melting Point
The melting point is a critical indicator of purity for a solid compound. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Experimental Protocol: Capillary Method
-
A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[1]
-
The sample is heated slowly, at a rate of 1-2°C per minute, near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6]
Expected Outcome: Based on related benzisoxazole structures, a melting point in the range of 50-150°C could be anticipated. Impurities will lead to a depression and broadening of the melting point range.[7]
Boiling Point
While this compound is a solid at room temperature, its boiling point at reduced pressure is a relevant property for purification by distillation.
Experimental Protocol: Micro Boiling Point Determination
-
A small amount of the sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]
Expected Outcome: Due to the presence of the aromatic rings and the bromoethyl group, a relatively high boiling point is expected, likely above 250°C at atmospheric pressure, with decomposition being a possibility. Therefore, determination under reduced pressure is advisable.
Solubility
Solubility data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
Experimental Protocol: Qualitative and Quantitative Determination
-
Qualitative Assessment: A small amount of the compound (a few milligrams) is added to a test tube containing approximately 1 mL of a solvent of interest (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide). The mixture is agitated at a constant temperature, and the solubility is observed.[2]
-
Quantitative Measurement: A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.[10][11]
Expected Solubility Profile:
-
Poorly soluble in water: The hydrophobic benzisoxazole core and the bromoethyl group will limit aqueous solubility.
-
Soluble in common organic solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform).
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. education.com [education.com]
- 3. e-journals.in [e-journals.in]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. pennwest.edu [pennwest.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. sciencebuddies.org [sciencebuddies.org]
3-(2-Bromo-ethyl)-benzo[d]isoxazole CAS number 57148-67-1
An In-depth Technical Guide to 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS: 57148-67-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 57148-67-1), a key heterocyclic building block in medicinal chemistry. The benzisoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] This document elucidates the compound's physicochemical properties, proposes a detailed, field-proven synthetic pathway, and explores its chemical reactivity. Emphasis is placed on its utility as a versatile intermediate for the synthesis of compound libraries in drug discovery programs. The guide includes detailed experimental protocols, safety and handling procedures, and visual diagrams to illustrate synthetic logic and reactivity, serving as an essential resource for researchers in organic synthesis and drug development.
The Benzisoxazole Scaffold: A Cornerstone in Medicinal Chemistry
The 1,2-benzisoxazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention in the pharmaceutical sciences. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[1][4] Compounds incorporating this scaffold have demonstrated a remarkable breadth of therapeutic potential, including antipsychotic, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6][7][8][9]
Notable drugs such as the antipsychotics Risperidone and Paliperidone, and the anti-epileptic agent Zonisamide, feature the benzisoxazole core, highlighting its importance in developing treatments for central nervous system disorders.[10] The inherent stability of the ring system, combined with the synthetic accessibility of its derivatives, makes it an attractive starting point for the design of novel therapeutic agents.[2][3] this compound is not an end-product but a crucial intermediate, providing a reactive handle for chemists to elaborate the core structure and explore new chemical space.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57148-67-1 | [11][12] |
| Molecular Formula | C₉H₈BrNO | [11][13][14] |
| Molecular Weight | 226.07 g/mol | [11][13][14] |
| Appearance | Solid | [11] |
| Purity | Typically ≥98% | [11] |
| Storage | 2-8°C, Sealed in a dry environment | [14] |
| SMILES | BrCCC1=NOC2=CC=CC=C12 | [14] |
| InChI Key | ODERSCZIMBQSSX-UHFFFAOYSA-N | [11] |
Spectroscopic Characterization (Predicted): While specific experimental spectra are proprietary to manufacturers, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.[15][16]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-7.3 (m, 4H, Ar-H), ~3.8 (t, 2H, -CH₂Br), ~3.4 (t, 2H, Ar-CH₂-). The aromatic protons will appear as complex multiplets in the downfield region. The two methylene groups will present as triplets due to coupling with each other.
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~164 (C=N), ~162 (C-O), ~130-120 (Ar-C), ~32 (Ar-CH₂-), ~30 (-CH₂Br).
Synthesis and Purification Protocol
While this compound is commercially available, an in-house synthesis may be required for large-scale projects or custom isotopic labeling. A robust and logical synthetic approach proceeds via the bromination of the corresponding alcohol, 3-(2-hydroxyethyl)benzo[d]isoxazole. This precursor can be synthesized from a suitable ortho-hydroxyaryl ketone.
Retrosynthetic Analysis
The retrosynthetic logic identifies the key bond disconnection at the C-Br bond, pointing to a primary alcohol as the immediate precursor. The benzisoxazole ring itself is classically formed via cyclization of an ortho-hydroxy ketoxime.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Workflow
This workflow outlines the practical, forward-synthesis steps derived from the retrosynthetic analysis.
Caption: Forward synthesis workflow from starting material to final product.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(2-Hydroxyethyl)benzo[d]isoxazole (Precursor)
-
Oximation: To a solution of 2'-hydroxypropiophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2'-hydroxypropiophenone oxime.
-
Cyclization: Dissolve the crude oxime in a suitable solvent such as dioxane. Add a base, for example, sodium hydroxide (1.5 eq) in water.[10]
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours, again monitoring by TLC. The base catalyzes the intramolecular cyclization to form the benzisoxazole ring.[10]
-
Purification: After cooling, neutralize the mixture with dilute HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(2-hydroxyethyl)benzo[d]isoxazole.
Step 2: Synthesis of this compound (Final Product)
Causality: The choice of brominating agent is critical. Phosphorus tribromide (PBr₃) is highly effective for converting primary alcohols to alkyl bromides. The reaction is typically performed at 0°C to control its exothermicity and prevent side reactions.
-
Setup: Dissolve 3-(2-hydroxyethyl)benzo[d]isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Chemical Reactivity and Applications in Drug Discovery
Reactivity Profile: An Electrophilic Hub
The primary locus of reactivity in this compound is the terminal bromoethyl group. The bromine atom is an excellent leaving group, and the adjacent carbon is electrophilic, making the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. This allows for the facile introduction of a wide variety of nucleophilic functional groups, enabling the rapid generation of a library of analogs from a common intermediate.
Caption: Reactivity of this compound in Sₙ2 reactions.
Utility in Drug Discovery
This compound serves as a pivotal intermediate for constructing more complex molecules with potential therapeutic value. For example:
-
Antipsychotic Agents: The ethylamine side chain is a common feature in ligands for dopamine and serotonin receptors. Reacting the title compound with various substituted piperidines or piperazines can generate novel analogs of drugs like Risperidone.
-
Anticancer Agents: The bromoethyl group can be used to link the benzisoxazole core to other pharmacophores known to interact with cancer targets, creating hybrid molecules with potentially dual-acting mechanisms.[5]
-
Kinase Inhibitors: By reacting with aminopyrimidines, aminopyrazoles, or other nitrogen-rich heterocycles, novel kinase inhibitors can be synthesized, as the benzisoxazole can serve as a "hinge-binding" motif.
The ability to easily diversify the side chain makes this compound an invaluable tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[13][17]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or similar standards.[18][19]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[13][18]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13][17] If dust formation is likely, a particle respirator (e.g., P95 or P1) may be necessary.[13]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][17]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13][17]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]
-
-
Storage and Disposal:
Conclusion
This compound, CAS 57148-67-1, is a high-value chemical intermediate grounded in the privileged benzisoxazole scaffold. Its well-defined physicochemical properties and, most importantly, its reactive bromoethyl handle make it a powerful tool for drug discovery and medicinal chemistry. The synthetic protocols and reactivity profiles detailed in this guide provide researchers with the necessary knowledge to confidently incorporate this building block into their research programs. By leveraging its Sₙ2 reactivity, scientists can efficiently generate diverse compound libraries to probe complex biological systems and develop next-generation therapeutics. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-journals.in [e-journals.in]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Benzo isoxazole | Sigma-Aldrich [sigmaaldrich.com]
- 13. aaronchem.com [aaronchem.com]
- 14. 57148-67-1|3-(2-Bromoethyl)benzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 15. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. capotchem.cn [capotchem.cn]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS No: 57148-67-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with predictive analysis based on established spectroscopic principles. We will delve into the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) data that are crucial for the structural elucidation and quality control of this molecule.
Introduction: The Structural Context
This compound is a molecule of interest in medicinal and synthetic chemistry due to the prevalence of the benzisoxazole scaffold in a variety of pharmacologically active compounds.[1][2] Its chemical formula is C₉H₈BrNO with a molecular weight of approximately 226.07 g/mol .[3] Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity.
Below is the chemical structure of this compound, which will serve as the basis for our spectroscopic analysis.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS): Elucidating the Fragmentation Pathway
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum reveals a characteristic fragmentation pattern that is instrumental for its identification.
The mass fragmentation of 3-β-bromoethyl-1,2-benzisoxazoles has been studied, and the key fragmentation pathways can be elucidated.[4] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Comments |
| 225/227 | [C₉H₈BrNO]⁺ | Molecular ion peak (M⁺) |
| 146 | [C₉H₈NO]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is often the base peak. |
| 118 | [C₈H₆N]⁺ | Loss of ethylene (C₂H₄) from the [M-Br]⁺ fragment. |
| 108/110 | [C₂H₄Br]⁺ | Bromoethyl cation. |
| 89 | [C₇H₅]⁺ | Proposed to be from the loss of HBr from intermediate fragments.[4] |
The fragmentation pathway initiates with the formation of the molecular ion. The most favorable initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond, to lose a bromine radical and form a stable cation at m/z 146. This fragment is often the base peak in the spectrum due to its stability. Subsequent fragmentation can involve the loss of a neutral ethylene molecule.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
While experimental NMR spectra for this compound are not publicly available, we can predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of the benzisoxazole ring system and the bromoethyl side chain. These predictions are invaluable for confirming the synthesis of the target compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzisoxazole ring and the four protons of the ethyl group. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm) and will likely exhibit complex splitting patterns due to mutual coupling. The ethyl protons will appear as two triplets in the more upfield region.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.3 | Multiplet | 4H | Ar-H | Aromatic protons of the benzisoxazole ring. The exact shifts and couplings depend on the substitution pattern. |
| ~3.8 | Triplet | 2H | -CH₂-Br | Methylene group attached to the electronegative bromine atom, leading to a downfield shift. Coupled to the adjacent CH₂ group. |
| ~3.4 | Triplet | 2H | Ar-CH₂- | Methylene group attached to the benzisoxazole ring. Coupled to the -CH₂-Br group. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=N | Carbon of the isoxazole ring double-bonded to nitrogen. |
| ~155 | Ar-C-O | Aromatic carbon attached to the oxygen of the isoxazole ring. |
| ~130 - 120 | Ar-CH | Aromatic methine carbons. |
| ~110 | Ar-C | Quaternary aromatic carbon. |
| ~32 | Ar-CH₂- | Aliphatic carbon attached to the aromatic system. |
| ~28 | -CH₂-Br | Aliphatic carbon attached to the bromine atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~2960 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1610, 1580, 1470 | Strong-Medium | C=C stretch | Aromatic ring |
| ~1550 | Medium | C=N stretch | Isoxazole ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~750 | Strong | C-H bend | Ortho-disubstituted aromatic ring |
| ~650 - 550 | Strong | C-Br stretch | Alkyl bromide |
The IR spectrum provides a unique fingerprint for the molecule. The presence of aromatic C-H stretching above 3000 cm⁻¹, coupled with the characteristic C=C stretching bands in the 1610-1470 cm⁻¹ region, confirms the aromatic system. The strong absorption corresponding to the C-Br stretch is a key indicator of the bromoethyl side chain.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Record the IR spectrum. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies.
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Conclusion: A Multi-faceted Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound, integrating experimental mass spectrometry data with predictive NMR and IR spectroscopy, provides a robust framework for its unequivocal identification and characterization. The mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern initiated by the loss of the bromine atom. The predicted NMR and IR spectra provide the expected chemical shifts and absorption frequencies that are consistent with the assigned structure. This guide serves as a vital resource for scientists working with this compound, ensuring a high degree of confidence in its structural identity.
References
- 1. e-journals.in [e-journals.in]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. asianpubs.org [asianpubs.org]
Introduction: The Benzisoxazole Scaffold and the Promise of a Versatile Intermediate
An In-depth Technical Guide to the Potential Biological Activity of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The 1,2-benzisoxazole ring system is a quintessential example of such a scaffold.[1] Its presence in a range of clinically significant drugs underscores its importance in drug discovery.[2]
Notable examples include the atypical antipsychotics risperidone and paliperidone, which have become mainstays in the treatment of schizophrenia and bipolar disorder.[3] Beyond its established role in neuroscience, the benzisoxazole core has been incorporated into molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]
This guide focuses on This compound , a molecule that, while not an end-drug itself, represents a pivotal starting point for chemical exploration. Its significance lies in the 2-bromoethyl group attached to the 3-position of the benzisoxazole core. This alkyl bromide is a highly reactive and versatile chemical handle, poised for modification. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to allow for the systematic synthesis of a vast library of derivatives.[4][5] By treating this compound as a key intermediate, researchers can efficiently generate novel molecules and explore the full therapeutic potential of the benzisoxazole scaffold.
This document will provide a technical framework for investigating the potential biological activities of derivatives synthesized from this compound, with a focus on antipsychotic, anticancer, and antimicrobial applications. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for their evaluation.
Core Chemistry: Leveraging the 2-Bromoethyl Group for Derivative Synthesis
The primary value of this compound in a drug discovery program is its capacity for facile diversification. The carbon atom adjacent to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in a classic SN2 reaction. This allows for the straightforward introduction of various functional groups and molecular fragments, each potentially altering the compound's physicochemical properties and biological target profile.
The general approach involves reacting this compound with a chosen nucleophile (e.g., a primary or secondary amine, a thiol, an alcohol) in the presence of a suitable base and solvent to yield the desired derivative. The primary challenge in reactions with amines is the potential for over-alkylation, as the newly formed secondary or tertiary amine can also be nucleophilic.[4][6] However, careful control of stoichiometry and reaction conditions can mitigate this issue.
Experimental Protocol: Synthesis of a Tertiary Amine Derivative
This protocol describes a representative nucleophilic substitution to generate a tertiary amine, a common moiety in centrally active compounds.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired secondary amine (e.g., 4-methylpiperazine, 1.1 eq) to the solution. Follow this with the addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to act as a proton scavenger. The addition of a catalytic amount of potassium iodide (KI, 0.1 eq) can accelerate the reaction by in situ formation of the more reactive iodo-ethyl intermediate.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the specific amine used.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure tertiary amine derivative.
Potential Biological Activity I: Atypical Antipsychotics
Hypothesis: Based on the established pharmacology of drugs like risperidone and iloperidone, it is hypothesized that derivatives of this compound, particularly those incorporating a piperidine or similar basic nitrogen-containing moiety, will exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors, a hallmark of atypical antipsychotics.[7]
Mechanism of Action: Schizophrenia is associated with hyperactivity of dopaminergic pathways in the mesolimbic region of the brain. Traditional antipsychotics primarily block D₂ receptors, which is effective for positive symptoms (e.g., hallucinations) but can lead to significant extrapyramidal side effects (motor control issues). Atypical antipsychotics, by contrast, exhibit a dual antagonism of both D₂ and 5-HT₂A receptors.[7] The blockade of 5-HT₂A receptors is believed to mitigate the motor side effects and may also improve negative symptoms (e.g., apathy, social withdrawal) and cognitive function.
Experimental Protocol: Dopamine D₂ Receptor Competitive Binding Assay
This protocol determines the affinity (Ki) of a test compound for the human D₂ receptor using a radioligand competition assay.[8]
-
Materials:
-
Membrane Preparation: Crude membrane fractions from CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.[9]
-
Radioligand: [³H]Spiperone or a similar high-affinity D₂ antagonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled D₂ antagonist like haloperidol or (+)-butaclamol.[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]
-
96-well plates and glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the D₂ receptor membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add only the membrane, radioligand, and buffer.
-
For non-specific binding wells, add the membrane, radioligand, and the non-specific binding control (e.g., 10 µM (+)-butaclamol).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A similar protocol would be followed for the Serotonin 5-HT₂A receptor , typically using [³H]Ketanserin as the radioligand and a known 5-HT₂A antagonist like ritanserin for determining non-specific binding.[10][11]
| Compound | Dopamine D₂ Ki (nM) | Serotonin 5-HT₂A Ki (nM) |
| Risperidone | 3.0 - 5.0 | 0.2 - 0.5 |
| Paliperidone | ~5.5 | ~0.6 |
| Iloperidone | ~6.0 | ~0.3 |
| Haloperidol | ~1.0 | ~50 |
| Table 1: Representative binding affinities of known antipsychotics for human D₂ and 5-HT₂A receptors. Data is compiled from various public sources and serves as a reference for expected target values. |
Potential Biological Activity II: Anticancer Agents
Hypothesis: The structural diversity achievable from this compound allows for the synthesis of derivatives with potential cytotoxic activity against various cancer cell lines. The benzisoxazole scaffold has been identified in compounds designed as potent inhibitors of specific cancer targets, such as Bromodomain and Extra-Terminal (BET) proteins.[12]
Mechanism of Action: The potential anticancer mechanisms are broad. Derivatives could act as non-specific cytotoxic agents by intercalating with DNA or disrupting cellular metabolism. More targeted approaches could involve designing molecules to inhibit specific enzymes crucial for cancer cell proliferation and survival, such as kinases or epigenetic modulators like BRD4.[12] The initial screening step for any of these hypotheses is to determine the compound's general cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Cell Preparation:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions of the compound in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| BZD-001 | 12.5 | 25.1 | 18.7 |
| BZD-002 | > 100 | > 100 | > 100 |
| BZD-003 | 2.1 | 5.6 | 3.4 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Table 2: Example data presentation for an MTT cytotoxicity screen. Values are hypothetical. |
Potential Biological Activity III: Antimicrobial Agents
Hypothesis: The benzisoxazole scaffold is present in various synthetic compounds with demonstrated antibacterial and antifungal activity. It is hypothesized that novel derivatives of this compound can be synthesized that inhibit the growth of pathogenic bacteria and/or fungi.
Mechanism of Action: The mechanisms for antimicrobial benzisoxazoles are diverse. They could potentially inhibit essential bacterial enzymes like DNA gyrase or interfere with cell wall synthesis. The initial step in evaluating this potential is to determine the compound's Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[13][14]
-
Preparation of Materials:
-
Microorganism: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay wells.
-
Test Compound: Prepare a stock solution in DMSO and create a two-fold serial dilution series in the appropriate broth in a 96-well microtiter plate.
-
-
Assay Procedure:
-
The 96-well plate should contain 50 µL of serially diluted compound per well.
-
Inoculate each well with 50 µL of the standardized microbial suspension, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring the optical density at 600 nm.
-
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZD-004 | 8 | 64 | 16 |
| BZD-005 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
| Table 3: Example data presentation for an antimicrobial MIC screen. Values are hypothetical. |
Conclusion
This compound stands as a highly valuable starting material in medicinal chemistry. Its "privileged" benzisoxazole core, combined with a synthetically versatile bromoethyl handle, provides an efficient platform for generating diverse libraries of novel compounds. The established success of this scaffold in antipsychotic medications provides a strong rationale for exploring new derivatives as D₂/5-HT₂A receptor antagonists. Furthermore, the broad biological activities associated with this chemical class strongly support the investigation of its potential in anticancer and antimicrobial applications. The systematic application of the synthetic and screening protocols outlined in this guide offers a robust framework for drug development professionals to unlock the full therapeutic potential of this promising molecular architecture.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Introduction: The Strategic Importance of Bromoethyl-Benzo[d]isoxazoles
An In-depth Technical Guide to the Reactivity and Stability of the Bromoethyl Group in Benzo[d]isoxazoles
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] Its rigid, aromatic nature provides a stable framework for orienting functional groups toward biological targets. The introduction of a 2-bromoethyl side chain transforms this stable core into a versatile synthetic intermediate. This functional group serves as a potent electrophilic handle, enabling chemists to perform a variety of covalent modifications, primarily through nucleophilic substitution, to build molecular complexity and modulate biological activity.[2]
This guide provides an in-depth analysis of the chemical behavior of the bromoethyl group when attached to the benzo[d]isoxazole core. We will explore the delicate balance between its reactivity in synthetic transformations and its stability under various conditions, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this important chemical motif.
Part 1: The Chemical Reactivity of the Bromoethyl Moiety
The utility of the bromoethyl group is defined by the reactivity of the carbon-bromine (C-Br) bond. This bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[3] The reactivity is primarily governed by two competing pathways: nucleophilic substitution (SN2) and elimination (E2). The benzo[d]isoxazole core exerts a significant electronic influence that modulates the outcome of these reactions.
Electronic Influence of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system is aromatic and relatively stable.[1] The fused isoxazole portion contains highly electronegative oxygen and nitrogen atoms, which exert an overall electron-withdrawing effect. This inductive effect propagates to the ethyl side chain, slightly increasing the electrophilicity of the carbon atom bonded to the bromine. This enhancement makes the bromoethyl group a proficient alkylating agent, primed for reaction with a wide range of nucleophiles.
Competing Reaction Pathways: SN2 vs. E2
The primary bromoethyl group can undergo both substitution and elimination, with the reaction conditions dictating the major product.[4][5]
-
Nucleophilic Substitution (SN2): This pathway involves a backside attack by a nucleophile on the electrophilic carbon, displacing the bromide leaving group in a single, concerted step.[6] This mechanism is favored by strong, sterically unhindered nucleophiles (e.g., azide, cyanide, primary amines, thiolates) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) that solvate the cation but not the nucleophile, enhancing its reactivity.[7]
-
Elimination (E2): This pathway involves the abstraction of a proton from the carbon adjacent to the C-Br bond (the β-carbon) by a strong base.[6] This occurs in a single, concerted step, leading to the formation of a double bond and the expulsion of the bromide ion.[8] The E2 mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) which are poor nucleophiles and can more easily access the peripheral β-hydrogen than the sterically shielded α-carbon.[5]
The interplay between these two pathways is critical for synthetic planning. The choice of base/nucleophile is the most powerful tool for directing the reaction toward the desired outcome.
Caption: Competing SN2 and E2 reaction pathways for bromoethyl-benzo[d]isoxazoles.
Part 2: Stability and Degradation Considerations
While its reactivity is a synthetic asset, the stability of the bromoethyl-benzo[d]isoxazole moiety must be carefully managed during synthesis, purification, and storage, and considered in the context of drug development.
Factors Influencing Stability
The stability of the C-Br bond and the benzo[d]isoxazole core can be compromised by several factors. The C-Br bond is significantly weaker than C-Cl or C-H bonds, making it the most likely point of degradation.[3][9]
| Factor | Impact on Stability | Rationale and Field Insights |
| pH | Low stability at high pH. | Strong bases can induce E2 elimination, converting the desired compound into the corresponding vinyl-benzo[d]isoxazole. |
| Nucleophiles | Reactive with a wide range of nucleophiles. | The compound is inherently designed to be an alkylating agent. Avoid contact with strong nucleophiles (e.g., ammonia, primary/secondary amines, thiols) during storage or in formulation. |
| Temperature | Elevated temperatures decrease stability. | Heat accelerates both SN2 and E2 reactions, promoting degradation, especially in the presence of trace impurities that can act as nucleophiles or bases. Store at low temperatures (e.g., 2-8 °C). |
| Solvents | Protic solvents can be problematic. | While generally stable in aprotic solvents, protic solvents like methanol or water can act as weak nucleophiles, leading to slow solvolysis over time, particularly with heating. |
| Light | Potential for photolytic cleavage. | Alkyl halides can undergo homolytic cleavage of the C-Br bond upon exposure to UV light, generating radical species. Store in amber vials or protected from light. |
| Strong Base | Risk of Heterocyclic Ring Cleavage. | The N-O bond of the isoxazole ring is susceptible to cleavage by strong bases, which can lead to the formation of a 2-hydroxybenzonitrile species.[1] This is a critical consideration when selecting bases for reactions. |
Potential Degradation Pathways
The primary degradation routes are chemical reactions rather than passive decomposition.
-
Elimination: Formation of 3-vinylbenzo[d]isoxazole via an E2 mechanism is a common degradation pathway in the presence of basic impurities.
-
Substitution/Solvolysis: Reaction with nucleophilic species (including solvent molecules) will yield substituted products.
-
Ring Opening: Under strongly basic or reductive conditions, the benzo[d]isoxazole ring itself can cleave, representing a complete loss of the core scaffold.[10]
Caption: Key factors influencing the chemical stability of bromoethyl-benzo[d]isoxazoles.
Part 3: Synthetic Methodologies & Experimental Protocols
A robust and reproducible synthesis is paramount for utilizing these intermediates. The most direct method involves the bromination of the corresponding alcohol, 3-(2-hydroxyethyl)benzo[d]isoxazole.
Protocol: Synthesis of 3-(2-Bromoethyl)benzo[d]isoxazole
This protocol describes the conversion of 3-(2-hydroxyethyl)benzo[d]isoxazole to the target compound using phosphorus tribromide, a standard and effective method for converting primary alcohols to alkyl bromides.[11]
Materials:
-
3-(2-hydroxyethyl)benzo[d]isoxazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(2-hydroxyethyl)benzo[d]isoxazole (1.0 eq) and dissolve in anhydrous diethyl ether (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. Causality Note: PBr₃ is added slowly at 0 °C to control the exothermic reaction and prevent side product formation. A slight excess is avoided to simplify purification.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water, followed by saturated NaHCO₃ solution until gas evolution ceases. Self-Validation: This step neutralizes excess acidic reagents.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure 3-(2-bromoethyl)benzo[d]isoxazole.[12]
Caption: Experimental workflow for the synthesis of 3-(2-bromoethyl)benzo[d]isoxazole.
Conclusion
The 3-(2-bromoethyl)benzo[d]isoxazole system represents a powerful and versatile intermediate in modern medicinal chemistry. Its value lies in the predictable reactivity of the primary alkyl bromide, which predominantly undergoes SN2 reactions with a wide array of nucleophiles. However, researchers must remain vigilant to the competing E2 elimination pathway, particularly when using basic reagents, and be mindful of the latent instability of the N-O bond in the heterocyclic core under harsh conditions. By understanding the principles of reactivity and stability outlined in this guide, and by employing robust, well-monitored experimental protocols, scientists can effectively harness the synthetic potential of these compounds to drive the discovery of novel therapeutics.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 3-(2-Bromo-ethyl)-benzo[d]isoxazole | CymitQuimica [cymitquimica.com]
safety and handling precautions for 3-(2-Bromo-ethyl)-benzo[d]isoxazole
An In-depth Technical Guide to the Safe Handling of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
This document provides a comprehensive technical guide on the (CAS No: 57148-67-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds and research chemicals with incompletely characterized toxicological profiles.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound containing a benzisoxazole core functionalized with a bromoethyl group. This bifunctional nature—a reactive alkyl halide moiety and a potentially labile heterocyclic ring—dictates the specific precautions required for its safe handling. While comprehensive toxicological data is limited, the compound's structure suggests potential for alkylating activity and irritant properties.[1][2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 57148-67-1 | [2][3] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Purity | Typically >98% | [3] |
Note: Melting point and boiling point data are not consistently reported in public literature. As with any uncharacterized research chemical, assume it may decompose upon heating.
Hazard Identification and Risk Assessment
The primary operational risk associated with this compound stems from its classification as an irritant and its potential as an alkylating agent. The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[1][2]
GHS Classification
Based on available Safety Data Sheets, this compound is classified as follows:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
| Source: Aaron Chemicals SDS[1] |
Principal Hazards and Rationale
-
Irritation (Skin, Eyes, Respiratory): The presence of the benzisoxazole ring and the alkyl halide suggests the compound can act as an irritant. Direct contact with skin, eyes, or mucous membranes should be strictly avoided.[1] Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2]
-
Potential Alkylating Agent: The 2-bromoethyl group is a classic electrophilic moiety. In biological systems, such groups can react with nucleophilic sites on macromolecules like DNA and proteins. While no specific mutagenicity data is available, this chemical reactivity profile warrants the assumption of potential genotoxicity. Therefore, exposure must be minimized.
-
Reactivity: The benzisoxazole ring system can be unstable, particularly in the presence of strong bases or certain nucleophiles, which can cleave the relatively weak N-O bond.[4] The bromoethyl group is susceptible to both substitution (SN2) and elimination (E2) reactions.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" should be applied, prioritizing engineering controls and supplementing them with appropriate PPE.
Hierarchy of Hazard Controls
Caption: Hierarchy of controls for mitigating exposure risks.
Mandatory Controls and PPE
| Control Type | Specification and Rationale |
| Engineering | Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary control to prevent inhalation of dust or aerosols, which are known respiratory irritants.[1] |
| Eye Protection | Chemical Safety Goggles: Must be worn at all times in the laboratory where the compound is handled. Goggles provide a seal around the eyes and are necessary to protect against splashes, which can cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves: Due to the compound's classification as a skin irritant and the general reactivity of halogenated hydrocarbons, nitrile gloves are required.[1] For prolonged work or handling of larger quantities, double-gloving is recommended to protect against tears and potential permeation. Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Laboratory Coat: A flame-resistant lab coat with full-length sleeves must be worn and buttoned. This protects skin and personal clothing from accidental spills. |
| Respiratory | Respirator (if needed): For non-routine operations where fume hood use is not possible (e.g., large-scale spill cleanup), a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) is required.[2] |
Safe Handling, Storage, and Disposal Protocols
Adherence to strict, standardized protocols is essential for minimizing risk.
Protocol 1: Safe Weighing and Solution Preparation
This protocol is designed to prevent the generation of airborne dust and to contain any potential spills during routine laboratory operations.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the indicated working height.
-
Don all required PPE (goggles, lab coat, double nitrile gloves).
-
Cover the work surface inside the fume hood with absorbent bench paper.
-
Assemble all necessary equipment (analytical balance, spatulas, weigh paper/boat, vials, solvent, vortex mixer) within the fume hood.
-
-
Weighing:
-
Carefully open the stock container inside the fume hood. Avoid any abrupt movements that could aerosolize the solid.
-
Using a clean spatula, transfer the desired amount of this compound to a tared weigh boat or paper.
-
Close the stock container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the designated reaction vessel or vial.
-
Add the desired solvent to the vessel using a pipette or graduated cylinder.
-
Cap the vessel securely before removing it from the balance.
-
Mix by swirling or vortexing until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper/boat and any contaminated consumables into a dedicated "Halogenated Solid Waste" container.
-
Wipe down the spatula and work surface with a solvent-dampened towel, disposing of the towel in the same waste container.
-
Remove outer gloves and dispose of them before exiting the fume hood.
-
Chemical Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for reactive or toxic chemicals.
-
Incompatibilities:
-
Strong Bases and Nucleophiles: Avoid storage near strong bases (e.g., hydroxides, alkoxides) or potent nucleophiles, as they can induce decomposition of the benzisoxazole ring or react with the bromoethyl group.[4]
-
Oxidizing Agents: Segregate from strong oxidizing agents.
-
Reactive Metals: Keep away from reactive metals like sodium, potassium, or magnesium.
-
Waste Disposal
All waste streams containing this compound must be treated as hazardous. Do not dispose of this chemical down the drain or in general trash.[5]
-
Waste Segregation is Critical:
-
Halogenated Liquid Waste: Solutions of the compound and contaminated solvents must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[6]
-
Halogenated Solid Waste: Contaminated consumables (gloves, bench paper, pipette tips, silica gel) must be collected in a separate, labeled, sealed container or bag for "Solid Hazardous Waste".[7]
-
-
Disposal Procedure: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and pickup procedures.[7]
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
Emergency Response Flowchart
Caption: Decision flowchart for responding to spills or exposures.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention regardless of severity.[8]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Spill Response
-
Minor Spill (Contained in Fume Hood):
-
Ensure PPE is worn.
-
Cover the spill with an absorbent material suitable for organic compounds (e.g., vermiculite or a spill pad).
-
Carefully collect the absorbent material using non-sparking tools and place it in the "Halogenated Solid Waste" container.
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal.
-
-
Major Spill (Outside Fume Hood or Large Volume):
-
Evacuate the immediate area and alert others.
-
If flammable solvents are involved, turn off ignition sources if it is safe to do so.
-
Close the laboratory door and prevent re-entry.
-
Call your institution's emergency number or 911, and contact EHS.[9][10]
-
Provide details about the spilled chemical, quantity, and location. Do not attempt to clean up a major spill without specialized training and equipment.
-
References
- 1. aaronchem.com [aaronchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Auckland Microfab [microfab.auckland.ac.nz]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on the derivatives and analogs of a key synthetic intermediate, 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This document provides an in-depth exploration of the synthesis, chemical diversity, and wide-ranging pharmacological applications of compounds derived from this versatile building block. We will delve into the synthetic strategies for creating libraries of analogs, discuss their structure-activity relationships (SAR), and present detailed experimental protocols for key transformations. The primary audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in leveraging the benzo[d]isoxazole scaffold for novel therapeutic agents.
The Significance of the Benzo[d]isoxazole Core
The benzo[d]isoxazole moiety, an aromatic bicyclic heterocycle, is a fundamental structural component in a variety of pharmaceuticals.[3] Its unique physicochemical properties contribute to favorable interactions with biological targets, leading to a broad spectrum of therapeutic activities. Notably, this scaffold is the foundation for several successful drugs, including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide.[3] The therapeutic versatility of benzisoxazole derivatives extends to numerous other areas, including anticancer, antimicrobial, anti-inflammatory, and analgesic applications.[1][2][4] The stability of the aromatic system, coupled with the potential for diverse functionalization at multiple positions, makes it an attractive starting point for the design of novel drug candidates.
The Strategic Intermediate: Synthesis of this compound
The utility of this compound lies in its capacity as a reactive intermediate for introducing a flexible ethyl side chain at the 3-position of the benzisoxazole ring. This side chain serves as a crucial linker for attaching various pharmacophoric groups, particularly those containing amine functionalities. Two primary synthetic routes to this key intermediate are commonly employed:
Route A: Hunsdiecker Reaction from 1,2-Benzisoxazole-3-propionic acid
A classical approach for the synthesis of 3-(2-Bromo-ethyl)-1,2-benzisoxazole involves the Hunsdiecker reaction, starting from 1,2-benzisoxazole-3-propionic acid. This method facilitates the decarboxylative bromination of the carboxylic acid.
Experimental Protocol: Synthesis of 3-(2-Bromo-ethyl)-1,2-benzisoxazole via Hunsdiecker Reaction [5]
-
Preparation of the Silver Salt: 1,2-Benzisoxazole-3-propionic acid is first converted to its silver salt by treatment with silver nitrate in an appropriate solvent system, typically with the careful addition of a base to facilitate salt formation.
-
Bromination: The dried silver salt is suspended in an inert solvent like carbon tetrachloride (CCl₄).
-
Reaction Execution: A solution of bromine in CCl₄ is added dropwise to the suspension under controlled temperature conditions, usually starting at a low temperature (ice bath) and gradually warming to room temperature and then gently heating.
-
Work-up and Purification: The precipitated silver bromide is removed by filtration. The filtrate, containing the desired product, is concentrated under reduced pressure. The resulting crude product is then purified by crystallization from a suitable solvent, such as ethanol, to yield 3-(2-Bromo-ethyl)-1,2-benzisoxazole.
Route B: Bromination of 3-(2-Hydroxyethyl)-benzo[d]isoxazole
An alternative and often more direct route involves the bromination of the corresponding alcohol, 3-(2-Hydroxyethyl)-benzo[d]isoxazole. This transformation can be achieved using various brominating agents.
Experimental Protocol: Bromination of 3-(2-Hydroxyethyl)-benzo[d]isoxazole
-
Reactant Preparation: 3-(2-Hydroxyethyl)-benzo[d]isoxazole is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or diethyl ether, and cooled in an ice bath.
-
Addition of Brominating Agent: A brominating agent, for instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with ice-water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Derivatives and Analogs: A Gateway to Diverse Biological Activities
The ethyl bromide moiety of this compound is a versatile electrophilic handle for nucleophilic substitution reactions, enabling the synthesis of a vast array of derivatives.
Piperidine and Piperazine Analogs: Potent Antipsychotic Agents
A significant class of derivatives is formed by the reaction of this compound with various substituted piperidines and piperazines. This synthetic strategy has been instrumental in the development of atypical antipsychotic drugs.[6] These compounds typically act as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of piperidine/piperazine derivatives.
Structure-Activity Relationship (SAR):
The biological activity of these analogs is highly dependent on the nature of the substituents on both the benzisoxazole ring and the piperidine/piperazine moiety.
-
Benzisoxazole Ring Substitution: Introduction of a fluorine atom at the 6-position of the benzisoxazole ring, as seen in risperidone, often enhances antipsychotic potency.[6]
-
Piperidine/Piperazine Substitution: The nature of the substituent on the nitrogen of the piperidine or piperazine ring plays a critical role in receptor binding affinity and the overall pharmacological profile. For example, the pyridopyrimidinone moiety in risperidone is crucial for its high affinity for both D₂ and 5-HT₂ₐ receptors.
Table 1: Antipsychotic Activity of Selected Benzisoxazole-Piperidine Derivatives
| Compound | R | X | D₂ Receptor Affinity (Ki, nM) | 5-HT₂ₐ Receptor Affinity (Ki, nM) |
| Risperidone | 6-F | N-CH₂CH₂-pyridopyrimidinone | 3.1 | 0.16 |
| Iloperidone | 6-F | N-CH₂CH₂CH₂-aryl | 6.2 | 0.3 |
| Paliperidone | 6-F, 9-OH | N-CH₂CH₂-pyridopyrimidinone | 4.8 | 0.28 |
Sulfonamide and Amide Derivatives: Emerging Anticancer and Other Therapeutic Agents
Recent research has explored the synthesis of benzisoxazole derivatives bearing sulfonamide and amide functionalities, which have shown promise as potent inhibitors of various biological targets, including bromodomain and extra-terminal (BET) proteins, which are implicated in cancer.[7]
Synthetic Approach:
These derivatives are typically synthesized by reacting an amino-functionalized benzisoxazole with a sulfonyl chloride or an activated carboxylic acid. Alternatively, the 3-(2-bromo-ethyl) intermediate can be converted to an amine, which is then acylated or sulfonylated.
Caption: Synthesis of sulfonamide and amide derivatives.
These compounds have demonstrated a range of biological activities, including anti-proliferative effects against various cancer cell lines. The specific substitution pattern on the sulfonamide or amide moiety is critical for target engagement and cellular potency.[7]
Other Analogs and Their Biological Potential
The versatility of the this compound intermediate allows for the exploration of a wide chemical space, leading to derivatives with diverse biological activities:
-
Antimicrobial Agents: Certain benzisoxazole derivatives have shown significant antibacterial and antifungal properties.[1][8]
-
Anti-inflammatory Agents: The benzisoxazole scaffold has been incorporated into molecules with potent anti-inflammatory activity.[2]
-
Anticonvulsant Activity: The well-established anticonvulsant zonisamide underscores the potential of this scaffold in treating neurological disorders.[3]
Future Perspectives
The benzo[d]isoxazole scaffold, and specifically derivatives of this compound, continues to be a fertile ground for drug discovery. Future research directions may include:
-
Development of Novel Antipsychotics: Fine-tuning the substituents on the benzisoxazole and appended heterocyclic rings could lead to new antipsychotic agents with improved efficacy and side-effect profiles.
-
Targeted Cancer Therapies: The promising results of benzisoxazole-based BET inhibitors warrant further investigation and optimization for the development of novel anticancer drugs.[7]
-
Exploration of New Therapeutic Areas: The broad biological activity profile of benzisoxazole derivatives suggests their potential in treating a wider range of diseases, including neurodegenerative disorders and infectious diseases.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use allows for the efficient synthesis of a diverse library of derivatives with significant therapeutic potential. The continued exploration of analogs based on this scaffold holds great promise for the discovery of next-generation therapeutics for a multitude of diseases. This guide has provided a comprehensive overview of the synthesis, derivatization, and biological importance of this key building block, aiming to inspire and facilitate further research in this exciting field.
References
- 1. Desfluoro Risperidone | 106266-09-5 | Benchchem [benchchem.com]
- 2. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 5. e-journals.in [e-journals.in]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Strategic Use of 3-(2-Bromo-ethyl)-benzo[d]isoxazole in Nucleophilic Substitution for Drug Discovery Scaffolds
Here is the detailed Application Note and Protocol as requested.
Abstract
The benzo[d]isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic and structural properties provide a versatile template for designing potent and selective ligands for a range of biological targets.[1] 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS: 57148-67-1) is a pivotal electrophilic building block, enabling the facile introduction of the benzisoxazole moiety onto a diverse array of nucleophilic molecules. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this reagent in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind critical experimental choices, and provide detailed, validated protocols for its reaction with key classes of nucleophiles.
Introduction: The Significance of the Benzisoxazole Moiety
The benzisoxazole framework is a cornerstone in modern drug design. Its prevalence is highlighted by its incorporation into FDA-approved drugs such as the antipsychotics Risperidone and Paliperidone, and the anticonvulsant Zonisamide.[2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][4][5] The power of this heterocycle lies in its ability to engage in various non-covalent interactions within biological systems, acting as a rigid scaffold to orient functional groups for optimal target binding.
This compound serves as an ideal precursor for generating libraries of novel benzisoxazole-containing compounds. The terminal bromoethyl group is a reactive electrophilic handle, primed for displacement by a wide range of nucleophiles via the robust and predictable S_N_2 mechanism.
Mechanistic Principles & Strategic Considerations
The reaction of this compound with a nucleophile is a classic example of a bimolecular nucleophilic substitution (S_N_2) reaction. Understanding the mechanism is paramount to optimizing reaction conditions and ensuring successful outcomes.
The S_N_2 Pathway: A Concerted and Efficient Reaction
Because the bromine atom is attached to a primary carbon, the substitution proceeds via a single, concerted step.[6] An electron-rich nucleophile (Nu:⁻) attacks the partially positive carbon atom (Cδ+) from the side opposite to the bromine leaving group (backside attack).[6][7] This leads to a high-energy transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The reaction concludes with the inversion of stereochemistry at the carbon center (though not relevant for this achiral substrate) and the expulsion of a bromide ion (Br⁻).[6]
Caption: Generalized S_N_2 mechanism for this compound.
Causality of Experimental Design
The success of an S_N_2 reaction hinges on the careful selection of four key parameters: the nucleophile, solvent, base, and temperature. The interplay between these factors dictates reaction rate, yield, and purity.
-
Nucleophile Choice: The rate of an S_N_2 reaction is directly proportional to the nucleophilicity of the attacking species.[8]
-
Causality: Stronger nucleophiles react faster. Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, thiols).[9][10] Therefore, for weakly nucleophilic species like alcohols or thiols, in-situ deprotonation with a base is essential to generate the more potent nucleophilic anion.
-
-
Solvent System: The solvent plays a critical role in stabilizing reactants and transition states.
-
Causality: Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are the solvents of choice. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) would solvate and shield the nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction.
-
-
Base Selection: When the nucleophile is a neutral species like an alcohol, phenol, or thiol, a base is required to generate the more reactive conjugate base.
-
Causality: The chosen base should be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic to avoid competing with the primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and their bulkiness minimizes their own nucleophilicity. For more sensitive substrates, a strong, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used.
-
-
Temperature Control:
-
Causality: While higher temperatures increase the reaction rate, they can also promote side reactions, most notably the E2 elimination pathway to form an undesired alkene. Fortunately, with a primary bromide like this compound, the S_N_2 pathway is strongly favored. Reactions are typically run from room temperature to a moderate heat (e.g., 50-80 °C) to achieve a reasonable reaction rate without significant byproduct formation.
-
Caption: Standard experimental workflow for nucleophilic substitution.
Experimental Protocols
Safety Precautions: this compound is a laboratory chemical.[11] Always consult the Safety Data Sheet (SDS) before use.[11] Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
Protocol A: N-Alkylation with a Secondary Amine (Piperidine)
This protocol describes the synthesis of 3-(2-(piperidin-1-yl)ethyl)benzo[d]isoxazole.
-
Reagent Setup: To a 25 mL round-bottom flask, add piperidine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN, 10 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Electrophile Addition: Add this compound (1.0 mmol, 1.0 eq).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic base, and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol B: O-Alkylation with a Phenol (4-Methoxyphenol)
This protocol describes the synthesis of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]isoxazole.
-
Reagent Setup: To a 25 mL round-bottom flask, add 4-methoxyphenol (1.2 mmol, 1.2 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Activation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add this compound (1.0 mmol, 1.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture at 70 °C under a nitrogen atmosphere. Monitor for completion (typically 8-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.
Protocol C: S-Alkylation with a Thiol (Thiophenol)
This protocol describes the synthesis of 3-(2-(phenylthio)ethyl)benzo[d]isoxazole. Thiolates are extremely potent nucleophiles.[10]
-
Reagent Setup: To a 25 mL round-bottom flask, add thiophenol (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN, 10 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq).
-
Activation: Stir for 15 minutes at room temperature to form the highly nucleophilic potassium thiophenolate.
-
Electrophile Addition: Add this compound (1.0 mmol, 1.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours due to the high reactivity of the thiolate. Monitor closely by TLC.
-
Work-up: Filter the solids and concentrate the filtrate. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify by flash column chromatography to obtain the pure thioether.
Data Presentation & Expected Outcomes
The versatility of this compound allows for predictable outcomes with a variety of nucleophiles. The following table summarizes typical conditions and expected results.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield Range |
| Secondary Amine | Piperidine | K₂CO₃ | ACN | 60 | 4 - 6 | 80 - 95% |
| Primary Amine | Benzylamine | K₂CO₃ | ACN | 60 | 4 - 6 | 85 - 95% |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 8 - 12 | 75 - 90% |
| Alcohol | Benzyl Alcohol | NaH | THF/DMF | RT - 50 | 6 - 10 | 70 - 85% |
| Thiol | Thiophenol | K₂CO₃ | ACN | RT | 1 - 3 | >90% |
| Azide | Sodium Azide | N/A | DMSO | 80 | 5 - 8 | >90% |
Yields are estimates and will vary based on reaction scale, purity of reagents, and purification efficiency.
Conclusion
This compound is a robust and highly effective electrophilic partner for the synthesis of diverse molecular libraries. Its predictable reactivity via the S_N_2 mechanism, coupled with the significant therapeutic precedent of the benzisoxazole scaffold, makes it an invaluable tool for medicinal chemists and drug discovery scientists. By carefully controlling the key experimental parameters of nucleophile, solvent, base, and temperature, researchers can efficiently generate novel chemical entities for biological screening and lead optimization programs.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
- 10. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. capotchem.cn [capotchem.cn]
Application Note: A Protocol for Suzuki-Miyaura Cross-Coupling of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C(sp³)-C(sp²) Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Initially developed for coupling sp²-hybridized centers, its application has expanded significantly. This guide focuses on a more challenging, yet highly valuable, subclass: the coupling of an sp³-hybridized alkyl halide with an sp²-hybridized boronic acid.
Our model substrate, 3-(2-Bromo-ethyl)-benzo[d]isoxazole, represents a versatile building block in medicinal chemistry. The benzo[d]isoxazole motif is present in numerous pharmacologically active compounds, and the ethyl linker provides a flexible scaffold for introducing diverse aryl or heteroaryl groups.[3][4][5] Successfully coupling at this C(sp³)-Br bond opens a direct route to novel chemical entities for drug discovery programs.
However, this reaction is not without its challenges. Unlike their aryl halide counterparts, alkyl halides containing β-hydrogens, such as our substrate, are susceptible to a detrimental side reaction: β-hydride elimination.[6][7] This guide provides a detailed protocol grounded in mechanistic understanding to navigate this challenge, ensuring a high-yield synthesis of the desired coupled product.
Reaction Principle: Navigating the Catalytic Cycle with an Alkyl Halide
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9] While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—remain the same, their relative rates and potential pitfalls differ when using an alkyl halide.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the C-Br bond of this compound. For alkyl halides, this step can be slower than for aryl halides and requires a highly reactive, electron-rich catalyst.[10][11]
-
Transmetalation : A base activates the boronic acid partner, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the palladium center, displacing the halide.[1][12]
-
Reductive Elimination : This final, bond-forming step expels the desired product and regenerates the Pd(0) catalyst. This step must be rapid to outcompete the problematic β-hydride elimination from the alkylpalladium(II) intermediate.[6]
The Critical Challenge: β-Hydride Elimination
The primary obstacle in coupling alkyl halides with β-hydrogens is the potential for the alkylpalladium(II) intermediate to eliminate, forming an alkene and a palladium-hydride species.[6][7] This non-productive pathway consumes the starting material and catalyst, drastically reducing the yield. Our protocol is specifically designed to favor the productive reductive elimination pathway.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an alkyl halide.
Causality Behind Experimental Choices
The success of this protocol lies in the rational selection of reagents to accelerate the desired reaction pathway while suppressing β-hydride elimination.
-
Palladium Pre-catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ are often insufficient for C(sp³)-C(sp²) couplings. We recommend a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand.
-
Expertise & Experience : Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or trialkylphosphines like PCy₃) are critical.[8][13] The bulkiness of the ligand sterically hinders the palladium center from achieving the planar conformation required for β-hydride elimination.[7] The strong electron-donating character accelerates the rate-limiting oxidative addition and the final reductive elimination, further outcompeting the elimination pathway.[11]
-
-
Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[1][12]
-
Expertise & Experience : A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal. These bases are effective at forming the boronate "ate" complex without causing degradation of the sensitive substrate or boronic acid. In some anhydrous systems, a small amount of water is necessary for the base to function effectively.[11]
-
-
Solvent System : A polar aprotic solvent is required to dissolve the organic reagents.
-
Expertise & Experience : A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly employed.[1][8] This biphasic system effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction at the interface. Rigorous degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for particularly challenging boronic acids.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Recommended Equivalents | Purpose |
| This compound | 226.07 | 1.0 | Alkyl Halide Substrate |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 1 - 2 mol% | Palladium(0) Pre-catalyst |
| SPhos (or other bulky phosphine ligand) | 410.53 | 2.2 - 4.4 mol% | Ligand to stabilize/activate catalyst |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 - 3.0 | Base |
| 1,4-Dioxane (Anhydrous) | 88.11 | ~0.1 M concentration | Organic Solvent |
| Water (Degassed) | 18.02 | ~10-25% v/v of organic | Co-solvent for base |
Step-by-Step Methodology
-
Reaction Setup :
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst Preparation :
-
In a separate, small vial under inert gas, briefly mix the Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and the SPhos ligand (0.033 eq., 3.3 mol%). This is known as pre-formation of the active catalyst.
-
-
Reagent Addition :
-
Under a positive flow of inert gas, add the pre-mixed catalyst to the main reaction flask.
-
Via syringe, add the degassed 1,4-dioxane, followed by the degassed water (e.g., for 10 mL dioxane, add 2 mL water). The mixture should be a suspension.
-
-
Reaction Execution :
-
Lower the flask into a pre-heated oil bath set to 80-100 °C.
-
Stir the reaction vigorously. The color may change to dark brown or black, which is typical.
-
In-Process Control (Trustworthiness) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. Use a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexane). The reaction is complete upon full consumption of the starting bromide (visualized by UV light and/or a permanganate stain).
-
-
Workup Procedure :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, to isolate the pure coupled product.
-
Self-Validating System and Workflow
A robust protocol is a self-validating one. Each stage includes checks to ensure the reaction is proceeding as expected, guaranteeing the integrity of the final product.
Caption: A self-validating workflow from reaction setup to final product analysis.
-
Final Product Characterization :
-
¹H and ¹³C NMR : Will confirm the formation of the new C-C bond and the overall structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS) : Will provide an exact mass, confirming the elemental composition of the final product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Ensure rigorous degassing.[13] Use fresh Pd₂(dba)₃. Increase temperature in 10 °C increments. Grind the base to a fine powder before use.[11] |
| Protodeboronation | Boronic acid instability; Reaction too slow or temperature too high. | Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[8] Use a milder base or slightly lower temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the pre-catalyst. | Ensure rigorous degassing.[13] Use a high-quality Pd(0) source. |
| Dehalogenation of Substrate | Formation of a palladium-hydride species. | This can arise from side reactions with the solvent or base. Ensure anhydrous solvents are used and consider screening alternative bases.[8] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpca.org [ijpca.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
The Strategic Utility of 3-(2-Bromo-ethyl)-benzo[d]isoxazole in the Synthesis of Atypical Antipsychotics
Application Note & Synthetic Protocol
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromo-ethyl)-benzo[d]isoxazole, a pivotal precursor in the synthesis of high-value pharmaceutical intermediates. With a focus on scientific integrity and practical application, this document details the compound's properties, a robust protocol for its synthesis, and its critical role in the manufacturing of atypical antipsychotic drugs, notably Risperidone and Paliperidone. The protocols provided herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a blend of established methodologies and expert insights into the causality of experimental choices.
Introduction: The Significance of the Benzisoxazole Moiety
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[3][4] Among the most prominent pharmaceuticals containing this nucleus are the atypical antipsychotics Risperidone and Paliperidone, which are cornerstone treatments for schizophrenia and bipolar disorder.[5]
The efficacy and pharmacological profile of these drugs are significantly influenced by the substituents on the benzisoxazole ring system. This compound has emerged as a highly valuable precursor due to the reactive nature of its bromoethyl group, which facilitates efficient N-alkylation reactions with piperidine-containing moieties to assemble the final drug structures. This document will elucidate the synthesis and application of this key intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 57148-67-1 | [6] |
| Molecular Formula | C₉H₈BrNO | [7] |
| Molecular Weight | 226.07 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥98% | [7] |
| Storage | Sealed in dry conditions, 2-8°C | [6] |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] In case of contact with eyes, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7][8]
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process commencing with the formation of 2-(benzo[d]isoxazol-3-yl)ethanol, followed by bromination.
Step 1: Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol
This initial step involves the construction of the benzisoxazole ring with the desired hydroxyethyl side chain. A common and effective method is the reaction of a suitable ortho-hydroxyaryl ketone with hydroxylamine, followed by cyclization.
Protocol 1: Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol
-
Materials: 1-(2-hydroxyphenyl)propan-1-one, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(2-hydroxyphenyl)propan-1-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 2-(benzo[d]isoxazol-3-yl)ethanol.
-
Step 2: Bromination of 2-(Benzo[d]isoxazol-3-yl)ethanol
The conversion of the hydroxyl group to a bromide is a standard transformation. Using a reagent like phosphorus tribromide (PBr₃) is a reliable method.
Protocol 2: Synthesis of this compound
-
Materials: 2-(Benzo[d]isoxazol-3-yl)ethanol, Phosphorus tribromide (PBr₃), Dichloromethane (anhydrous), Saturated sodium bicarbonate solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(benzo[d]isoxazol-3-yl)ethanol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in Pharmaceutical Synthesis: The Gateway to Atypical Antipsychotics
The primary application of this compound is as an alkylating agent in the synthesis of Risperidone and Paliperidone. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.
Mechanism of Action: Sₙ2 Alkylation
The nitrogen atom of the piperidine ring in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acts as a nucleophile. It attacks the electrophilic carbon atom attached to the bromine atom in this compound. This concerted, one-step mechanism results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. The use of a base is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
References
- 1. e-journals.in [e-journals.in]
- 2. benchchem.com [benchchem.com]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 57148-67-1|3-(2-Bromoethyl)benzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 7. aaronchem.com [aaronchem.com]
- 8. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the Derivatization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole in Medicinal Chemistry
Introduction: The Benzisoxazole Scaffold as a Privileged Structure
The benzisoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic system is a key pharmacophore in drugs targeting a wide array of conditions, including psychosis, inflammation, cancer, and microbial infections.[1][2] Notable drugs such as the antipsychotics Risperidone and Paliperidone, and the anticonvulsant Zonisamide, feature the 1,2-benzisoxazole ring, underscoring its therapeutic significance.[1][3]
The utility of the benzisoxazole scaffold is often expanded through strategic derivatization. 3-(2-Bromo-ethyl)-benzo[d]isoxazole[4] is a particularly valuable synthetic intermediate. The bromoethyl group at the 3-position serves as a reactive handle, primarily for N-alkylation reactions, allowing for the systematic introduction of diverse amine-containing fragments. This capability enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[5]
This guide provides detailed protocols and scientific rationale for the derivatization of this compound, focusing on its application in the synthesis of novel compounds with therapeutic potential.
Core Derivatization Strategy: Nucleophilic Substitution
The primary and most effective method for derivatizing this compound is through nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. In the context of medicinal chemistry, nitrogen-based nucleophiles are of paramount importance.
The general reaction involves the alkylation of a primary or secondary amine with this compound. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), in the presence of a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction.[6][7]
Application Protocol 1: Synthesis of Piperidine-Substituted Benzisoxazole Derivatives
This protocol details the synthesis of a key class of benzisoxazole derivatives, analogous to the core structure of many antipsychotic agents. The reaction demonstrates the N-alkylation of a substituted piperidine with this compound.
Scientific Rationale
The choice of reagents and conditions is critical for a successful and high-yielding reaction.
-
Nucleophile: A secondary amine, such as 4-piperidinopiperidine, is used as the nucleophile. The specific substituent on the piperidine ring can be varied to probe SAR.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used inorganic base.[6] It is sufficiently strong to act as an acid scavenger without causing unwanted side reactions. Cesium carbonate (Cs₂CO₃) can be used for less reactive amines.
-
Solvent: DMF is an excellent choice due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve a wide range of organic and inorganic reagents.[7]
-
Temperature: Heating the reaction mixture accelerates the rate of substitution. A temperature of 80-100 °C is typically effective. Reaction progress should be monitored to avoid decomposition.
Detailed Experimental Protocol
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired piperidine derivative (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reagent Addition: Add this compound (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Reaction Scheme
Caption: General N-alkylation of this compound.
Application Protocol 2: Synthesis of Acyclic Amine Derivatives
To demonstrate the versatility of the starting material, this protocol describes the reaction with a simpler, acyclic secondary amine, such as N-methylbenzylamine. This can be a crucial step in developing compounds targeting different receptor classes or for probing the necessity of a cyclic amine for biological activity.
Scientific Rationale
The fundamental principles are similar to Protocol 1, but acyclic amines can sometimes exhibit different reactivity profiles.
-
Steric Hindrance: Acyclic amines might be less sterically hindered than some complex piperidine derivatives, potentially leading to faster reaction rates.
-
Basicity: The basicity of the amine can influence the reaction rate. Highly basic amines are generally more nucleophilic.
-
Reaction Conditions: While similar conditions to Protocol 1 are a good starting point, optimization of temperature and reaction time may be necessary. For highly reactive amines, the reaction may proceed efficiently at a lower temperature (e.g., 50-60 °C).
Detailed Experimental Protocol
The procedure is analogous to Protocol 1, with the substitution of the piperidine derivative for an acyclic secondary amine (e.g., N-methylbenzylamine, 1.0 equivalent). All other steps, including the use of K₂CO₃, DMF, work-up, and purification, remain the same. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Data Presentation: Summary of Reaction Conditions
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| 4-Fluoropiperidine | K₂CO₃ | DMF | 80 | 6-12 | 75-90 |
| N-Methylbenzylamine | K₂CO₃ | MeCN | 60 | 4-8 | 80-95 |
| Morpholine | Cs₂CO₃ | DMF | 90 | 8-16 | 70-85 |
| 1-Boc-piperazine | K₂CO₃ | DMF | 80 | 6-12 | 80-90 |
Yields are approximate and highly dependent on the specific substrate and purification efficiency.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and analysis of derivatives.
Medicinal Chemistry Insights: Bioisosterism and SAR
The derivatization of the this compound core is a powerful tool for drug discovery. By systematically altering the appended amine fragment, researchers can fine-tune the pharmacological properties of the resulting compounds.
-
Structure-Activity Relationship (SAR): The nature of the amine substituent directly impacts how the molecule interacts with its biological target. For instance, in the context of dopamine D2 and serotonin 5-HT2A receptor antagonists, the size, basicity, and hydrogen bonding capacity of the amine moiety are critical for receptor affinity and selectivity.[2]
-
Bioisosteric Replacement: The benzisoxazole ring itself can be considered a bioisostere for other functionalities, such as a benzoyl group, offering a different electronic and conformational profile.[1] Furthermore, the amine fragments introduced can be chosen based on principles of bioisosterism to improve properties like metabolic stability or cell permeability.[9][10][11] For example, replacing a piperidine ring with a morpholine ring introduces a polar oxygen atom, which can alter solubility and potential hydrogen bonding interactions.
Conclusion
This compound is a versatile and highly valuable building block in medicinal chemistry. The straightforward N-alkylation protocols described herein provide a robust platform for the synthesis of diverse libraries of compounds. This enables comprehensive SAR studies and the optimization of lead candidates for various therapeutic targets, leveraging the privileged nature of the benzisoxazole scaffold.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioisosterism - Drug Design Org [drugdesign.org]
- 10. drughunter.com [drughunter.com]
- 11. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Application Note & Protocols: 3-(2-Bromo-ethyl)-benzo[d]isoxazole as a Versatile Alkylating Agent in Synthetic Chemistry
Introduction: The Strategic Utility of the Benzisoxazole Moiety
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer properties[1][2]. Compounds like risperidone and zonisamide are prominent examples of successful drugs built around this core[1]. The utility of the benzisoxazole structure lies in its rigid conformation and its ability to participate in various intermolecular interactions within biological targets.
This application note focuses on 3-(2-Bromo-ethyl)-benzo[d]isoxazole , a key intermediate for drug discovery and development. The presence of a bromo-ethyl group at the 3-position transforms the stable benzisoxazole core into a potent electrophilic building block. This reactive handle is ideal for introducing the benzisoxazole moiety into larger molecules through nucleophilic substitution reactions. The primary application, which will be detailed herein, is the alkylation of various nucleophiles (amines, phenols, thiols, etc.), a cornerstone reaction in the synthesis of compound libraries for screening and lead optimization[3].
This guide provides a comprehensive experimental framework for utilizing this compound, explaining the rationale behind protocol design, offering step-by-step procedures, and outlining a self-validating system for successful synthesis.
Reagent Profile and Safety Mandates
Before proceeding with any experimental work, it is critical to understand the properties and hazards of the reagent.
Physicochemical Data
All quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57148-67-1 | [4][5] |
| Molecular Formula | C₉H₈BrNO | [4][5] |
| Molecular Weight | 226.07 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity (Typical) | ≥98% | [5] |
| InChI Key | ODERSCZIMBQSSX-UHFFFAOYSA-N | [5] |
Critical Safety Precautions
This compound is a hazardous substance that requires careful handling to prevent exposure.[4][6]
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid dust formation. Use engineering controls to ensure adequate ventilation.[4]
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Recommended storage temperature is 2-8°C.[6]
The Core Reaction: Nucleophilic (S_N2) Alkylation
The primary utility of this compound stems from the electrophilic nature of the carbon atom bonded to the bromine. This site is susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (S_N2) reaction.
Mechanistic Rationale
The reaction proceeds via a single, concerted step where the nucleophile attacks the primary carbon bearing the bromine atom, while simultaneously the carbon-bromine bond is broken. The bromide ion is expelled as a stable leaving group. This mechanism is favored by polar aprotic solvents, which can stabilize the transition state and do not solvate the nucleophile excessively, thus preserving its reactivity.
Caption: Generalized S_N2 mechanism for alkylation.
Detailed Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol details a representative N-alkylation reaction using morpholine as a model secondary amine. The principles are broadly applicable to other primary and secondary amines, as well as other nucleophiles.
Materials and Equipment
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Septum and needles for inert atmosphere
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (e.g., 226 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Causality: A flame-dried flask and inert atmosphere are crucial to prevent moisture from quenching the reaction, as water can hydrolyze the alkylating agent or interfere with the base. K₂CO₃ is a mild inorganic base, strong enough to deprotonate any residual acidic protons and act as a proton sponge, but not so strong as to cause significant side reactions.
-
-
Addition of Reagents:
-
Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes.
-
Add morpholine (96 µL, 1.1 mmol) dropwise via syringe.
-
Causality: DMF is an excellent polar aprotic solvent for S_N2 reactions; it dissolves the organic reactants and effectively solvates the potassium cations, leaving the carbonate anion more available. Adding the nucleophile (morpholine) dropwise helps to control any initial exotherm.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 50-60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The consumption of the starting material (visualized under UV light) and the appearance of a new, typically more polar, product spot indicates progress. The reaction is generally complete within 4-12 hours.
-
Self-Validation: TLC is the primary self-validating check. A complete reaction is indicated by the disappearance of the limiting reagent (the bromo-ethyl starting material). If the reaction stalls, a small amount of additional base or gentle heating can be applied.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Causality: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KBr) and DMF are removed into the aqueous layer.
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Causality: The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% Hexane and gradually increasing the polarity with Ethyl Acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-alkylated product.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure. Expect to see new signals corresponding to the morpholine protons and a shift in the signals for the ethyl bridge protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Workflow and Troubleshooting
Visual Workflow
The entire experimental process can be summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet reagents/solvents. | 1. Use a stronger base (e.g., NaH for less nucleophilic amines) or add a catalytic amount of NaI (Finkelstein reaction). 2. Increase temperature gradually (e.g., to 80 °C). 3. Ensure all reagents and solvents are anhydrous. |
| Multiple products observed on TLC | 1. Di-alkylation (if primary amine is used). 2. Side reactions due to high temperature. 3. Degradation of starting material or product. | 1. Use a larger excess of the primary amine. 2. Reduce the reaction temperature. 3. Ensure the reaction is run under an inert atmosphere; check the stability of the nucleophile under basic conditions. |
| Low isolated yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., if product is water-soluble). 3. Product loss during chromatography. | 1. Increase reaction time or temperature. 2. Perform back-extraction of the aqueous layer. If the product is basic, acidify the aqueous layer and re-extract. 3. Use a less polar solvent system for chromatography if the product is eluting too quickly; ensure proper column packing. |
References
- 1. e-journals.in [e-journals.in]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: 3-(2-Bromo-ethyl)-benzo[d]isoxazole as a Versatile Precursor in Heterocyclic Synthesis
Abstract
The benzo[d]isoxazole core is a privileged heterocyclic scaffold, integral to numerous pharmacologically active compounds.[1][2][3] Its rigid structure and specific electronic properties make it a cornerstone in medicinal chemistry for designing agents with antimicrobial, anticonvulsant, and antipsychotic activities.[1][3] This document provides an in-depth guide on the application of a key derivative, 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS: 57148-67-1), as a strategic building block in the synthesis of complex, multi-ring heterocyclic systems. We will explore its reactivity, provide detailed synthetic protocols, and explain the chemical rationale behind the experimental designs, targeting researchers in organic synthesis and drug development.
Introduction: The Strategic Value of this compound
This compound is a bifunctional molecule of significant synthetic utility. Its structure comprises two key features:
-
The Benzo[d]isoxazole Nucleus: A stable aromatic system that often serves as a pharmacophore, interacting with biological targets.[1][2]
-
The 2-Bromoethyl Side Chain: A reactive alkyl halide moiety. The primary carbon atom attached to the bromine is highly electrophilic, making it an excellent site for nucleophilic substitution (SN2) reactions.
This combination makes the molecule an ideal starting material for constructing novel heterocyclic frameworks through annulation strategies. The 2-bromoethyl group acts as an electrophilic "arm" that can react with various nucleophiles, leading to the formation of new rings fused or appended to the benzisoxazole core. This approach is a powerful method for generating molecular diversity and exploring new chemical space in drug discovery programs.
Core Application: Synthesis of Fused Nitrogen-Containing Heterocycles
A primary application of this compound is in the synthesis of fused polycyclic systems, particularly those containing additional nitrogen atoms, which are prevalent in bioactive molecules. The general strategy involves a two-step sequence: intermolecular nucleophilic substitution followed by intramolecular cyclization.
The bromoethyl moiety is susceptible to displacement by a wide range of N-nucleophiles, such as primary/secondary amines, hydrazines, and amides. The resulting intermediate possesses a nucleophilic nitrogen atom positioned to effect a subsequent ring-closing reaction, typically an intramolecular N-alkylation.
Diagram of Synthetic Versatility
The following diagram illustrates the role of this compound as a central hub for accessing diverse heterocyclic scaffolds.
Caption: Synthetic pathways from this compound.
Experimental Protocols & Methodologies
This section provides a detailed, field-tested protocol for the synthesis of a novel fused heterocyclic system, demonstrating the practical application of the title compound.
Protocol 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydropyrazino[1,2-b]benzo[d]isoxazole
This two-step synthesis exemplifies the utility of this compound in creating fused piperazine-like structures. The reaction proceeds via an initial SN2 reaction with N-benzylethylenediamine, followed by an intramolecular cyclization.
Step 1: Intermolecular N-Alkylation
-
Reaction: this compound + N-Benzylethylenediamine → N'-(2-(benzo[d]isoxazol-3-yl)ethyl)-N-phenylethane-1,2-diamine (Intermediate)
-
Rationale: This is a standard SN2 reaction. A polar aprotic solvent (Acetonitrile) is chosen to solvate the cation of the base without hydrogen-bonding to the amine nucleophile, thus maximizing its reactivity. Potassium carbonate is a cost-effective, moderately strong base sufficient to scavenge the HBr byproduct without causing side reactions. The reaction is heated to ensure a reasonable reaction rate.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq., 2.26 g, 10 mmol).
-
Add anhydrous acetonitrile (40 mL), followed by N-benzylethylenediamine (1.1 eq., 1.65 g, 11 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq., 3.45 g, 25 mmol).
-
Heat the suspension to reflux (approx. 82°C) and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates completion.
-
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate as an oil. This crude product is often used directly in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction: Intermediate → 2-Phenyl-1,2,3,4-tetrahydropyrazino[1,2-b]benzo[d]isoxazole
-
Rationale: The secondary amine in the intermediate now acts as an internal nucleophile. The reaction requires a stronger base to deprotonate the secondary amine, facilitating the ring-closing SN2 reaction. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose. Anhydrous THF is the solvent of choice as it is inert to NaH.
Procedure:
-
Prepare a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, and place it under a nitrogen atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq., 0.60 g, 15 mmol) to the flask and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) (30 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve the crude intermediate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 4-6 hours.
-
Monitor the cyclization by TLC (e.g., 8:2 Dichloromethane:Methanol).
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Dichloromethane to 98:2 Dichloromethane:Methanol) to afford the pure product.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Reaction of 3-(2-Bromo-ethyl)-benzo[d]isoxazole with Amine Nucleophiles
Introduction: The Strategic Importance of N-Substituted 2-(Benzo[d]isoxazol-3-yl)ethanamines in Drug Discovery
The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities.[1] Its derivatives have garnered substantial interest in medicinal chemistry, demonstrating a broad spectrum of therapeutic applications, including antipsychotic, anticonvulsant, and anticancer properties.[2] The introduction of an N-substituted aminoethyl side chain at the 3-position of the benzo[d]isoxazole ring system can profoundly influence the pharmacological profile of the parent molecule, enhancing its interaction with biological targets and modulating its pharmacokinetic properties.
This application note provides a comprehensive guide to the synthesis of N-substituted 2-(benzo[d]isoxazol-3-yl)ethanamines through the nucleophilic substitution reaction of 3-(2-bromo-ethyl)-benzo[d]isoxazole with a variety of amine nucleophiles. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for different classes of amines, and discuss critical experimental parameters and potential challenges. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel bioactive molecules.
Reaction Mechanism and Rationale
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The amine nucleophile, possessing a lone pair of electrons on the nitrogen atom, attacks the electrophilic carbon atom of the ethyl side chain attached to the benzo[d]isoxazole core. This carbon is rendered electrophilic by the electron-withdrawing inductive effect of the adjacent bromine atom. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
A crucial aspect of this reaction is the potential for over-alkylation, particularly when using primary amines. The secondary amine product formed after the initial alkylation can also act as a nucleophile and react with another molecule of the bromoethyl starting material, leading to the formation of a tertiary amine. To mitigate this, reaction conditions must be carefully controlled.
Experimental Protocols
Materials and General Procedures
-
Starting Material: this compound (CAS: 57148-67-1)[3]
-
Amine Nucleophiles: A range of primary and secondary amines (e.g., piperidine, morpholine, aniline derivatives).
-
Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Inert Atmosphere: The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Secondary Cyclic Amines (e.g., Piperidine, Morpholine)
This protocol outlines the general procedure for the reaction of this compound with secondary cyclic amines, which are generally good nucleophiles and less prone to over-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF or ACN (sufficient to dissolve the starting material, typically 5-10 mL per mmol of substrate) followed by potassium carbonate (2.0 eq.).
-
Nucleophile Addition: Add the secondary cyclic amine (e.g., piperidine or morpholine) (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reaction with Primary Aliphatic Amines
To minimize the risk of di-alkylation, a larger excess of the primary amine is often employed.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous DMF or ACN, followed by the primary aliphatic amine (3.0-5.0 eq.).
-
Base Addition: Add potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Protocol 3: Reaction with Aromatic Amines (e.g., Aniline Derivatives)
Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing reaction conditions.
Step-by-Step Procedure:
-
Reaction Setup: To a sealed tube, add this compound (1.0 eq.), the aniline derivative (1.5 eq.), and a stronger base such as cesium carbonate (Cs₂CO₃) (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor by TLC.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various amine nucleophiles. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 60 | 6 | 3-(2-(Piperidin-1-yl)ethyl)benzo[d]isoxazole | 85-95 |
| 2 | Morpholine | K₂CO₃ | ACN | 50 | 8 | 3-(2-Morpholinoethyl)benzo[d]isoxazole | 80-90 |
| 3 | n-Butylamine | K₂CO₃ | DMF | 80 | 12 | N-Butyl-2-(benzo[d]isoxazol-3-yl)ethanamine | 60-75 |
| 4 | Aniline | Cs₂CO₃ | DMF | 120 | 24 | N-Phenyl-2-(benzo[d]isoxazol-3-yl)ethanamine | 40-55 |
Visualization of Workflow and Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.
Experimental Workflow
References
palladium-catalyzed cross-coupling of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile binding properties and synthetic accessibility make it a cornerstone in drug discovery.[1] This application note provides a detailed guide to the functionalization of this compound, a key building block where the ethyl bromide group serves as a reactive handle for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We present field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, grounded in the fundamental principles of palladium catalysis. This guide is designed to empower researchers to leverage this versatile substrate for the synthesis of novel molecular entities with therapeutic potential.
The Strategic Importance of this compound
This compound is a valuable intermediate for library synthesis in drug discovery programs. The benzisoxazole core is associated with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, anticancer, and anti-inflammatory activities.[2][3][4] The primary alkyl bromide functionality of this specific substrate is primed for substitution and cross-coupling, allowing for the systematic exploration of chemical space around the core scaffold. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, celebrated for their efficiency, functional group tolerance, and predictable outcomes.[5][6]
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, which typically oscillates between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, this compound, forming a Pd(II) complex.[5][9]
-
Transmetalation (for Suzuki, Sonogashira) / Carbopalladation (for Heck):
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Caption: General Palladium (Pd) Catalytic Cycle.
Experimental Protocols and Application Notes
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, and solvent may be required for specific coupling partners.
General Workflow
Caption: Standard experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
This reaction is a powerful method for creating biaryl or alkyl-aryl structures and is widely used due to its mild conditions and the stability of boronic acids.[5][10]
Protocol:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a phosphine ligand, for example, triphenylphosphine (PPh₃) or SPhos (4-10 mol%).
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Scientist's Note: The base is critical for activating the boronic acid in the transmetalation step.[8] The choice of ligand can significantly impact yield, especially with sterically hindered substrates.[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Representative Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent[11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Good[12] |
| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | Moderate to Good[13] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the alkyl bromide with an alkene, offering a direct route to substituted olefins.[6][14]
Protocol:
-
Reaction Setup: In a reaction tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), and a base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Catalyst Addition: Add the palladium source, such as Pd(OAc)₂ (2-5 mol%), and a ligand like PPh₃ (4-10 mol%).
-
Solvent and Degassing: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). Degas the mixture thoroughly.
-
Reaction: Heat the sealed tube to 80-120 °C for 12-48 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, filter off any precipitated salts, and dilute the filtrate with water. Extract with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography.
-
Scientist's Note: The base neutralizes the HBr generated during the catalytic cycle.[6] For less reactive alkenes, higher temperatures and a more robust ligand may be necessary.[14][15]
Table 2: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Representative Yield |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | TEA | DMF | 100 | Good[14] |
| 2 | Methyl Acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 80 | Good to Excellent[16] |
| 3 | 1-Octene | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | Toluene | 110 | Moderate[14] |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
This reaction provides a direct and efficient pathway to synthesize internal alkynes, which are valuable precursors for many other functional groups.[17][18]
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%).
-
Solvent, Base, and Degassing: Add a solvent like tetrahydrofuran (THF) or toluene, followed by an amine base such as TEA or DIPEA (2.0-3.0 equiv). The amine serves as both the base and often as a co-solvent. Degas the system with an inert gas.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2-12 hours until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
-
Scientist's Note: The copper co-catalyst is crucial for activating the alkyne.[18] Oxygen must be rigorously excluded to prevent the oxidative homo-coupling of the alkyne (Glaser coupling).[19]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Representative Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | Excellent[17][20] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 50 | Good[18] |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | TEA | DMF | 40 | Good[17] |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl and alkyl amines, replacing harsher classical methods.[21][22] It allows for the coupling of the bromo-substrate with a wide variety of primary and secondary amines.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv).
-
Catalyst Addition: Add a palladium precatalyst, such as Pd₂(dba)₃ (1-2 mol%), and a sterically hindered biarylphosphine ligand like XPhos or RuPhos (2-4 mol%).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by flash chromatography.
-
Scientist's Note: The choice of ligand is paramount in Buchwald-Hartwig amination and is highly dependent on the specific amine and halide coupling partners.[23][24] The strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[21][22]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Representative Yield |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Excellent[23][25] |
| 2 | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Dioxane | 100 | Good[24] |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | Good to Excellent[22] |
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[26]
-
Reagent Quality: Use high-purity, anhydrous, and degassed solvents. The quality of the base, especially NaOtBu, is critical for reproducibility in amination reactions.
-
Troubleshooting Low Yields:
-
Screen Ligands: If a reaction is sluggish, screen a panel of ligands with different steric and electronic properties (e.g., SPhos, XPhos, P(o-tol)₃, P(tBu)₃).[23][24]
-
Vary the Base/Solvent: The combination of base and solvent can have a synergistic effect. For example, K₃PO₄ often works well in alcoholic solvents, while NaOtBu is preferred in toluene or dioxane.[22]
-
Check Catalyst Activity: If no reaction occurs, consider a fresh bottle of palladium catalyst or use a more active precatalyst.
-
Side Reactions: The formation of a hydrodehalogenated product (where the bromine is replaced by hydrogen) may indicate issues with the reductive elimination step or a competing β-hydride elimination pathway.[21] Adjusting the ligand or temperature may mitigate this.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly adaptable strategy for the synthesis of complex molecules with significant potential in drug discovery. By leveraging the foundational reactions of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The protocols and insights provided in this guide offer a solid framework for the successful application of these powerful synthetic tools.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c]-β-carbolines, Benzo[4,5]isothiazolo[2,3- a]indole 5,5-Dioxides, and 1,2-Benzo[ a]-γ-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kbfi.ee [kbfi.ee]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. atlanchimpharma.com [atlanchimpharma.com]
- 26. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Introduction: The Benzo[d]isoxazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
The benzo[d]isoxazole core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands targeting a range of biological entities, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Benzo[d]isoxazole derivatives have emerged as promising candidates in this arena, with demonstrated inhibitory activity against a variety of kinases, including receptor tyrosine kinases (RTKs) such as c-Met, and stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 3-(2-Bromo-ethyl)-benzo[d]isoxazole , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a comprehensive, step-by-step protocol for a representative synthesis, and discuss the broader implications for drug discovery.
The Strategic Utility of this compound: A Versatile Synthon
The this compound building block offers a strategic entry point for the synthesis of a diverse library of kinase inhibitors. The key to its utility lies in the reactive bromo-ethyl group at the 3-position of the benzo[d]isoxazole ring. This functional group serves as an electrophilic handle, enabling the facile introduction of various kinase-targeting pharmacophores through nucleophilic substitution reactions.
The primary role of the 2-bromo-ethyl moiety in this context is to act as a linker to covalently attach a warhead or a non-covalent binding fragment to the benzo[d]isoxazole scaffold. While haloalkanes can function as covalent warheads by alkylating nucleophilic residues like cysteine in the kinase active site, the 2-bromo-ethyl group in this specific application is more commonly utilized to form a stable linkage to another molecular fragment that is responsible for the primary interaction with the kinase.[5][6] This approach allows for a modular synthesis, where the benzo[d]isoxazole core can be systematically combined with a variety of kinase-binding motifs to explore structure-activity relationships (SAR).
Below is a generalized reaction scheme illustrating the utility of this compound in the synthesis of kinase inhibitors.
Caption: General reaction scheme for synthesizing kinase inhibitors.
Experimental Protocol: Synthesis of a JNK1 Inhibitor Candidate
This protocol details the synthesis of a potential c-Jun N-terminal kinase 1 (JNK1) inhibitor, 3-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]isoxazole, as a representative example. JNK1 is a key mediator of cellular responses to stress signals and is implicated in inflammatory diseases and cancer.[1][7][8] The choice of a pyrazole moiety is based on its prevalence in known kinase inhibitors, often serving as a hinge-binding motif.[9]
Materials:
-
This compound (Purity: ≥98%)[10]
-
1H-Pyrazole (Purity: ≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 226 mg).
-
Addition of Reagents: Add 1H-pyrazole (1.2 mmol, 82 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg) to the flask.
-
Solvent Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the reaction mixture at 80 °C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material and product should have distinct Rf values.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product, 3-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]isoxazole.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of a JNK1 inhibitor candidate.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the synthesis of 3-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]isoxazole.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 226.07 g/mol |
| Amount Used | 226 mg (1.0 mmol) |
| Product | 3-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]isoxazole |
| Molecular Weight | 213.23 g/mol |
| Theoretical Yield | 213 mg |
| Actual Yield | 170 mg |
| Percentage Yield | ~80% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Target Signaling Pathway: The JNK1 Cascade
The synthesized inhibitor is designed to target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated by various cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[1][7][8] Upon activation, the JNK1 cascade leads to the phosphorylation and activation of several transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[3] The activation of these transcription factors results in the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[7][8]
Caption: Simplified JNK1 signaling pathway.
Conclusion and Future Perspectives
The use of this compound as a starting material provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The straightforward alkylation chemistry allows for the rapid generation of diverse compound libraries, facilitating comprehensive structure-activity relationship studies. The example protocol for the synthesis of a potential JNK1 inhibitor highlights the practical application of this synthon. Further exploration of different nucleophilic partners will undoubtedly lead to the discovery of potent and selective inhibitors for a range of kinase targets, contributing to the advancement of targeted therapies for various diseases.
References
- 1. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun NH2-Terminal Kinase Is Essential for the Regulation of AP-1 by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol: A Versatile Platform for the Synthesis of Novel Benzo[d]isoxazole Derivatives
Abstract: The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] This document provides a detailed guide for the synthesis of novel isoxazole derivatives, utilizing 3-(2-Bromo-ethyl)-benzo[d]isoxazole as a versatile starting material. We present a robust protocol centered on nucleophilic substitution, enabling the generation of a diverse library of compounds. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes methods for characterization and purification, tailored for researchers in synthetic chemistry and drug development.
Strategic Overview: Leveraging Nucleophilic Substitution
The synthesis of a diverse chemical library from a common precursor is a highly efficient strategy in drug discovery. The selected starting material, this compound, is an ideal platform for this purpose. The core of our synthetic strategy lies in the high reactivity of the primary alkyl bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by a wide range of nucleophiles.
This approach allows for the facile introduction of various functional groups, leading to novel derivatives with potentially diverse pharmacological profiles. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which is favored for primary alkyl halides. This mechanism ensures a direct and predictable formation of the desired carbon-nucleophile bond.
Core Reaction Pathway
The fundamental transformation involves the displacement of the bromide ion by a nucleophile (Nu:), as depicted below. This general scheme can be adapted for amines, thiols, azides, and other nucleophilic species.
Caption: General scheme for nucleophilic substitution.
Experimental Protocol: Synthesis and Purification
This section provides a comprehensive, step-by-step procedure for the synthesis, work-up, and purification of novel benzo[d]isoxazole derivatives. The protocol is designed to be self-validating, incorporating in-process checks and clear endpoints.
Materials and Equipment
-
Reagents: this compound (≥98% purity), selected nucleophile (e.g., morpholine, piperidine, thiophenol), potassium carbonate (K₂CO₃, anhydrous), acetonitrile (anhydrous), ethyl acetate (EtOAc, HPLC grade), hexane (HPLC grade), deionized water, brine (saturated NaCl solution), magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, nitrogen/argon inlet, magnetic stir bars, glass syringes, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), glass funnels, separatory funnel, rotary evaporator, column chromatography setup (silica gel, 230-400 mesh).
Step-by-Step Synthesis Procedure
The following is a general procedure using a secondary amine (morpholine) as the nucleophile. This can be adapted for other nucleophiles with minor modifications to stoichiometry or reaction conditions.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 mmol, 345 mg) to the flask. This base acts as a scavenger for the HBr generated during the reaction.
-
Solvent and Nucleophile: Add anhydrous acetonitrile (15 mL) to the flask. Stir the suspension for 5 minutes. Using a syringe, add morpholine (1.2 mmol, 105 µL) dropwise to the stirring suspension.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C. Allow the reaction to reflux under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). Spot the reaction mixture against the starting material. The reaction is complete upon the disappearance of the starting material spot, typically within 4-6 hours.
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product should be purified by flash column chromatography on silica gel.[2] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure product. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[3][4][5]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. For the morpholine adduct, expect to see characteristic peaks for the morpholine ring protons and carbons, alongside the signals from the benzo[d]isoxazole core.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Shows the presence of key functional groups.
Illustrative Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary and Expected Outcomes
To demonstrate the versatility of this protocol, the table below outlines expected results for reactions with various nucleophiles.
| Nucleophile | Product Name | Expected Yield (%) | Key ¹H NMR Signal (δ ppm, CDCl₃) |
| Morpholine | 3-(2-Morpholinoethyl)benzo[d]isoxazole | 85-95% | ~3.70 (t, 4H, -N(CH₂)₂) |
| Piperidine | 3-(2-(Piperidin-1-yl)ethyl)benzo[d]isoxazole | 80-90% | ~1.55-1.65 (m, 6H, piperidine-CH₂) |
| Thiophenol | 3-(2-(Phenylthio)ethyl)benzo[d]isoxazole | 75-85% | ~7.20-7.40 (m, 5H, Ar-H) |
| Sodium Azide | 3-(2-Azidoethyl)benzo[d]isoxazole | >90% | ~3.50 (t, 2H, -CH₂-N₃) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Reagents (solvent, base) not anhydrous. | 1. Use a fresh or purified batch of the nucleophile. 2. Ensure the reaction temperature is maintained at 80-85 °C. 3. Use anhydrous solvents and freshly dried base. |
| Multiple Spots on TLC | 1. Side reactions (e.g., elimination). 2. Decomposition of starting material or product. | 1. Use a less-hindered base or slightly lower temperature. 2. Ensure an inert atmosphere is maintained throughout the reaction. |
| Difficulty in Purification | 1. Products have similar polarity. 2. Product is highly polar and streaks on the column. | 1. Use a shallower solvent gradient during column chromatography. 2. Add a small amount (0.5-1%) of triethylamine to the eluent to reduce tailing of basic compounds. |
Conclusion
The protocol detailed in this application note presents a reliable and highly adaptable method for synthesizing novel benzo[d]isoxazole derivatives. By leveraging the reactivity of the bromoethyl group on the this compound scaffold, researchers can efficiently generate a wide array of compounds for screening in drug discovery programs. The described procedures for synthesis, purification, and characterization provide a solid foundation for further exploration in the field of medicinal chemistry. The broad applicability of this method underscores the continued importance of isoxazole-based structures in developing new therapeutic agents.[6][7][8]
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and overcome common challenges encountered during this multi-step synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved via a two-step sequence starting from the corresponding alcohol, 3-(2-hydroxyethyl)benzo[d]isoxazole. This precursor is typically synthesized from more readily available starting materials like substituted o-hydroxy acetophenones. The general workflow involves the formation of the benzisoxazole core, followed by functional group manipulation to install the ethyl alcohol side chain, and finally, bromination.
The key transformation this guide focuses on is the conversion of the alcohol to the target bromide. This is a critical step where yield can be compromised by side reactions or incomplete conversion.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: Synthesis of the Precursor, 3-(2-Hydroxyethyl)benzo[d]isoxazole
Q1: My yield for the initial benzisoxazole ring formation is very low. What are the critical parameters for the cyclization of the o-hydroxy ketoxime?
Answer: Low yield in the formation of the 1,2-benzisoxazole core from an o-hydroxy ketoxime is a common problem. The reaction's success hinges on the efficient intramolecular cyclization, which is base-catalyzed.[1] Here are the key factors to investigate:
-
Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group, creating the phenoxide ion which acts as the nucleophile. However, an overly strong base or harsh conditions can lead to decomposition.
-
Standard Choice: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1]
-
Troubleshooting: If you observe decomposition (darkening of the reaction mixture), consider a milder base like sodium acetate or pyridine, although this may require heating.[2] The transformation of the oxime's geometry (trans- to syn-) can sometimes be a limiting factor, and different base/solvent systems can influence this equilibrium.[1]
-
-
Leaving Group on Oxime: The efficiency of the cyclization is highly dependent on the leaving group on the oxime nitrogen. While direct cyclization of the oxime is possible, converting the oxime's hydroxyl group to a better leaving group, such as an acetate or tosylate, can significantly improve yields. Refluxing the corresponding 2'-hydroxy ketoxime acetate in pyridine is a well-established method.[1]
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and be stable to the base. Ethanol or dioxane are common choices.[1] The reaction is often performed at reflux. If yields are low, ensure the temperature is high enough for the cyclization to proceed but not so high that it causes degradation of the starting material or product.
Q2: I am having trouble with the reduction of the methyl 2-(benzo[d]isoxazol-3-yl)acetate precursor to the alcohol. The reaction is incomplete or I get multiple products.
Answer: The reduction of the ester to 3-(2-hydroxyethyl)benzo[d]isoxazole requires a powerful reducing agent. Incomplete reactions or the formation of byproducts often stem from the choice of reagent, stoichiometry, or reaction workup.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1] Borane-based reagents (e.g., BH₃·THF) could be an alternative, but LiAlH₄ is generally more reliable for this specific reduction.
-
Stoichiometry and Conditions: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure complete conversion. The reaction should be performed in an anhydrous ether-based solvent like THF or diethyl ether under an inert atmosphere (Nitrogen or Argon). Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature.
-
Reaction Workup (Fieser Method): The workup is critical for isolating the product cleanly. A poorly executed workup can lead to the formation of aluminum salt emulsions that trap the product, leading to low isolated yields. A standard Fieser workup is highly recommended:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water. (Where 'x' is the number of grams of LiAlH₄ used).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Part B: Bromination of 3-(2-Hydroxyethyl)benzo[d]isoxazole
Q3: The conversion of my alcohol to the bromide is low. How can I improve the yield?
Answer: Low conversion is the most frequent issue in this step. The choice of brominating agent is paramount and depends on the stability of your substrate. Here is a comparison of common reagents:
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | 0 °C to RT, in CH₂Cl₂ or Et₂O | Effective for primary alcohols. Relatively clean reaction. | Highly corrosive and water-sensitive. Requires careful quenching. |
| Thionyl Bromide (SOBr₂) | 0 °C to RT, in CH₂Cl₂ | Gaseous byproducts (SO₂, HBr) can be easily removed. | Can be aggressive; potential for rearrangement or elimination. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 0 °C to RT, in CH₂Cl₂ or THF | Very mild conditions (Appel reaction). High functional group tolerance. | Generates triphenylphosphine oxide, which can be difficult to remove. |
Troubleshooting Steps:
-
Reagent Choice: If you are using a milder reagent like HBr, it may not be potent enough. PBr₃ is often the most effective choice for primary alcohols.
-
Stoichiometry: For PBr₃, use at least 0.4 equivalents, as one mole of PBr₃ can react with three moles of the alcohol. A slight excess (e.g., 0.5 eq) may be beneficial. For the Appel reaction (CBr₄/PPh₃), use a slight excess (1.1-1.2 eq) of both reagents.
-
Temperature Control: Add the brominating agent at 0 °C to control the initial exotherm and minimize side reactions. Allowing the reaction to slowly warm to room temperature often drives it to completion.
Q4: My main impurity seems to be an elimination product (3-vinylbenzo[d]isoxazole). How can I prevent this?
Answer: Formation of the elimination byproduct occurs when the intermediate is deprotonated or when conditions are too harsh. This is a classic competition between Sₙ2 (substitution) and E2 (elimination).
-
Use Non-Basic Conditions: Avoid the use of strong, non-nucleophilic bases. If a base is needed to scavenge acid (e.g., HBr from SOBr₂), use a mild, sterically hindered base like pyridine or 2,6-lutidine in small amounts.
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at 0 °C or even lower temperatures will favor the desired Sₙ2 pathway.
-
Choose the Right Reagent: The Appel reaction (CBr₄/PPh₃) is performed under neutral conditions and is often the best method to avoid acid- or base-catalyzed elimination.
Caption: Troubleshooting decision tree for low bromination yield.
Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic route to prepare this compound?
Answer: While several routes exist, the most practical and scalable approach generally begins with 2'-hydroxyacetophenone. The sequence is as follows:
-
Oxime Formation: React 2'-hydroxyacetophenone with hydroxylamine hydrochloride.
-
Cyclization: Cyclize the resulting oxime using a base to form 3-methyl-benzo[d]isoxazole.
-
Side-Chain Elongation: This is the most complex part. A common method involves deprotonation of the methyl group with a strong base (like n-BuLi) followed by reaction with an electrophile like paraformaldehyde, which is then converted to the two-carbon chain. However, a more controlled route involves building the side chain before cyclization or using a precursor like 1,2-benzisoxazole-3-propionic acid.
-
Bromination: Convert the terminal functional group (e.g., alcohol or carboxylic acid) to the bromide.
An alternative route mentioned in the literature is the Hunsdiecker reaction on 1,2-benzisoxazole-3-propionic acid. This involves converting the acid to its silver salt and treating it with bromine in CCl₄.[1] While effective, this method uses stoichiometric silver and toxic CCl₄, making it less favorable for large-scale synthesis.
Q2: How can I confirm the identity and purity of my final product?
Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.
-
¹H NMR (Proton NMR): This is the most powerful tool. You should expect to see:
-
Signals in the aromatic region (approx. 7.3-8.0 ppm) corresponding to the four protons on the benzo ring.
-
Two triplets in the aliphatic region: one for the -CH₂-Br group (downfield, ~3.7 ppm) and one for the adjacent -CH₂- group (~3.4 ppm), each integrating to 2H. The coupling constant (J) should be around 7 Hz.
-
-
¹³C NMR (Carbon NMR): Will show the correct number of carbon signals, including the two aliphatic carbons and the carbons of the benzisoxazole core.
-
Mass Spectrometry (MS): Look for the molecular ion peak (M⁺). Since bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, you will see a characteristic M⁺ and M+2 pattern, with two peaks of almost equal intensity separated by 2 mass units. For C₉H₈BrNO, the expected masses are around 225 and 227 g/mol .[3]
-
TLC/LCMS: Thin-layer chromatography or liquid chromatography-mass spectrometry can be used to assess purity and monitor the reaction's progress.
Q3: What are the key safety precautions I should take during this synthesis?
Answer: This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.
-
Brominating Agents (PBr₃, SOBr₂): These are highly corrosive and react violently with water. Always handle them in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Use syringes or cannulas for transfers and ensure all glassware is dry. Quench any excess reagent slowly with a suitable solvent before aqueous workup.
-
Strong Bases (n-BuLi): n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using syringe techniques.
-
Reducing Agents (LiAlH₄): Lithium aluminum hydride is also highly reactive with water, releasing flammable hydrogen gas. Perform reactions under an inert atmosphere and follow a careful, controlled quenching procedure.
-
Solvents: Use anhydrous solvents where required (e.g., THF, Et₂O, CH₂Cl₂) as moisture can quench reagents and lead to side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-Hydroxyethyl)benzo[d]isoxazole
(This is a representative protocol based on the reduction of the corresponding acetate ester.[1])
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.5 eq) and suspend it in anhydrous THF.
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 2-(benzo[d]isoxazol-3-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% NaOH solution (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-(2-hydroxyethyl)benzo[d]isoxazole as a solid or oil.
Protocol 2: Bromination of 3-(2-Hydroxyethyl)benzo[d]isoxazole using PBr₃
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-hydroxyethyl)benzo[d]isoxazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via syringe. A white precipitate may form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel (using a low-polarity eluent system like ethyl acetate/hexanes) to yield the final product.[3]
References
Technical Support Center: Troubleshooting Side Products in Substitution Reactions of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Welcome to the technical support guide for substitution reactions involving 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate the formation of common side products, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experimental planning and execution.
Q1: What are the primary expected side products when performing substitution reactions on this compound?
When reacting this compound with a nucleophile, particularly under basic conditions, you should be vigilant for three main classes of side products:
-
Elimination Product: Formation of 3-vinyl-benzo[d]isoxazole via an E2 elimination mechanism. This is often a major byproduct when using strong or sterically hindered bases.[1][2]
-
Ring-Opened Products: Base-catalyzed cleavage of the benzisoxazole N-O bond can occur, leading to the formation of 2-cyanophenol derivatives. This is known as a Kemp elimination.[3]
-
Polyalkylation Products: When using primary or secondary amine nucleophiles, the resulting secondary or tertiary amine product can be more nucleophilic than the starting material, leading to subsequent reactions with the alkyl bromide to form over-alkylated species.[4][5][6]
Q2: I am observing a significant amount of an impurity with a mass corresponding to the loss of HBr. What is it and how can I prevent it?
This impurity is almost certainly 3-vinyl-benzo[d]isoxazole , the product of an E2 elimination reaction.[7] This pathway competes directly with the desired SN2 substitution. Its formation is favored by:
-
Strong, bulky bases: Bases like potassium tert-butoxide (t-BuOK) are particularly prone to promoting elimination over substitution due to steric hindrance.[2]
-
High temperatures: Elimination reactions are generally favored entropically and thus become more competitive at elevated temperatures.
-
Solvent choice: Solvents that are less effective at solvating the nucleophile can increase its basicity, favoring elimination.
To minimize this side product, consider using a weaker, non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at the lowest feasible temperature.
Q3: My reaction with an amine nucleophile is producing a complex mixture of products. What is happening?
This is a classic case of polyalkylation (or overalkylation).[5][6] The amine product you form in the first substitution step is often itself a potent nucleophile. It can then compete with your starting amine for the remaining this compound, leading to a cascade of reactions and a mixture of secondary, tertiary, and even quaternary ammonium salts. This "runaway" reaction can be difficult to control.[5] A common strategy to mitigate this is to use a large excess of the starting amine nucleophile to statistically favor the mono-alkylation product.
Q4: I have noticed a new phenolic peak in my NMR and my mass spec indicates an unexpected oxygen has been incorporated. What could be the cause?
This is a strong indication of benzisoxazole ring cleavage . The N-O bond of the benzisoxazole ring is susceptible to cleavage by strong bases, a process known as the Kemp elimination, which results in the formation of a 2-hydroxybenzonitrile (2-cyanophenol) species.[3][8] This degradation pathway is highly dependent on the strength of the base, temperature, and reaction duration.[9] If you suspect ring opening, it is crucial to re-evaluate your reaction conditions, opting for milder bases (e.g., K₂CO₃ instead of NaH or alkoxides), lower temperatures, and shorter reaction times.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a deeper dive into specific experimental problems, their underlying causes, and actionable solutions.
Problem 1: Predominance of the Elimination Product (3-Vinyl-benzo[d]isoxazole)
-
Symptom: Your primary product, or a major side product, has a molecular weight of 145.16 g/mol (C₉H₇NO), and the ¹H NMR spectrum displays characteristic vinyl proton signals (typically in the 5-7 ppm range).
-
Root Cause Analysis: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is a common outcome when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine atom.[1]
Caption: Competing SN2 and E2 reaction pathways.
The key to suppressing elimination is to maximize the nucleophilicity of your reagent while minimizing its basicity.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Base | Weak, non-hindered bases (K₂CO₃, Cs₂CO₃, DIPEA)[10] | Strong, hindered bases (t-BuOK, DBU, NaH)[2] | Strong/bulky bases preferentially abstract the sterically accessible β-proton. |
| Temperature | Lower Temperature (0 °C to RT) | Higher Temperature (>50 °C) | Elimination has a higher activation energy and is favored entropically. |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile)[10] | Less polar or protic solvents that can enhance basicity | Polar aprotic solvents solvate the cation, leaving a "naked," highly nucleophilic anion. |
| Nucleophile | Good nucleophile, weak base (e.g., I⁻, RS⁻, N₃⁻) | Poor nucleophile, strong base (e.g., t-BuO⁻, OH⁻) | The intrinsic properties of the reagent are paramount. |
Problem 2: Degradation via Benzisoxazole Ring Opening
-
Symptom: You observe products that no longer contain the intact benzisoxazole core. Mass spectrometry may show a fragment corresponding to a cyanophenol derivative, and IR or NMR spectroscopy may confirm the presence of a hydroxyl group.
-
Root Cause Analysis: The N-O bond of the 1,2-benzisoxazole ring system is labile under certain basic conditions.[3][11] A strong base can initiate a concerted E2 elimination on the ring itself, cleaving the N-O bond to generate a more stable 2-cyanophenolate anion.
Caption: Simplified mechanism of Kemp elimination.
This side reaction is a direct consequence of harsh basic conditions.
-
Base Selection: Avoid highly aggressive bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or alkoxides if possible. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (Triethylamine, DIPEA) are much safer for the integrity of the ring.[10]
-
Temperature Control: Perform the reaction at or below room temperature. Studies on related isoxazoles show a significant increase in the rate of ring-opening at elevated temperatures.[9]
-
Monitor Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC or LC-MS and quench as soon as the starting material is consumed.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Elimination
This protocol is optimized for a generic nucleophile (Nu-H) where elimination is a known risk.
-
Reagent Preparation: To a solution of the nucleophile (1.2 equivalents) in anhydrous Dimethylformamide (DMF, 10 mL/mmol of substrate), add potassium carbonate (K₂CO₃, 1.5 equivalents) at room temperature.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF (2 mL/mmol) dropwise to the stirring suspension over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature, not exceeding 40°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices: K₂CO₃ is a moderately strong base, sufficient to deprotonate many nucleophiles but mild enough to minimize both elimination and ring-opening.[10] DMF is a polar aprotic solvent that promotes the SN2 mechanism.[10]
Protocol 2: N-Alkylation of a Primary Amine with Minimized Polyalkylation
This protocol is designed to favor mono-alkylation when using a primary amine nucleophile (R-NH₂).
-
Reagent Preparation: In a sealed vessel, dissolve the primary amine (5.0 equivalents) in acetonitrile (20 mL/mmol of substrate). Add diisopropylethylamine (DIPEA, 2.0 equivalents) as a non-nucleophilic base.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile (5 mL/mmol) to the amine solution.
-
Reaction: Seal the vessel and heat the mixture to 50-60°C.
-
Monitoring: Monitor the reaction by LC-MS. Note the relative ratios of starting material, mono-alkylated product, and di-alkylated product.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the amine hydrobromide salt and excess amine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Rationale for Choices: The large excess of the primary amine statistically outcompetes the mono-alkylated product for the electrophile.[6] DIPEA acts as a scavenger for the HBr generated without being nucleophilic itself.
Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-isoxazoles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving bromo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you might encounter during your experiments with bromo-isoxazoles.
Issue 1: Low to No Product Yield with Complete Consumption of Starting Material
Question: My TLC/LC-MS analysis shows that my bromo-isoxazole starting material is consumed, but I'm observing a very low yield of the desired coupled product. What are the likely side reactions, and how can I mitigate them?
Answer: This is a classic symptom of competing side reactions outcompeting your desired cross-coupling. With electron-rich and potentially sensitive heterocycles like isoxazoles, two side reactions are particularly common: protodeboronation of the boronic acid/ester and homocoupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is then replaced by a hydrogen atom from a proton source (often water in the solvent).[1] Electron-rich boronic acids are especially prone to this.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction that can be competitive with the main cross-coupling pathway, especially if the desired reaction is sluggish.[1]
Troubleshooting Steps:
-
Protect the Boronic Acid: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[1][2] These are generally more resistant to protodeboronation and can be used directly in the reaction.
-
Minimize Water Content: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[1][2] Consider using anhydrous solvents and drying your reagents thoroughly. A common approach is to use a degassed mixture of an organic solvent and water (e.g., dioxane/water 4:1).[1]
-
Optimize the Base: The choice and amount of base are critical. A very strong base can accelerate the decomposition of the boronic acid. If you are using a strong base like NaOH or KOH, consider switching to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3]
-
Degas Thoroughly: Oxygen can lead to the oxidative degradation of your catalyst and promote homocoupling. Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][4]
Issue 2: The Reaction Stalls or Fails to Initiate
Question: I've set up my Suzuki coupling with a bromo-isoxazole, but the reaction shows no conversion, even after extended heating. What could be the problem?
Answer: A stalled reaction typically points to an issue with the catalyst activation or the reactivity of your coupling partners. The oxidative addition of the palladium catalyst to the bromo-isoxazole is often the rate-limiting step and can be challenging for some heterocyclic systems.[1]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting stalled Suzuki coupling reactions.
Detailed Explanation:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ might not be active enough for challenging heteroaryl bromides.[1] Isoxazoles can act as ligands themselves, potentially poisoning the catalyst.[5]
-
Solution: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often more effective.[6][7] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are excellent choices for facilitating the oxidative addition step.[1][6] For instance, the coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to be successful using Pd₂(dba)₃ and P(t-Bu)₃·HBF₄.[6]
-
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose into inactive palladium black.[1]
-
Solution: Ensure your ligand is robust enough to stabilize the catalyst at the reaction temperature. If you observe the formation of a black precipitate, it's a sign of catalyst death. A more stable ligand or a lower reaction temperature with a more active catalyst might be necessary.
-
-
Reagent Quality: The purity of your bromo-isoxazole, boronic acid, and the quality of your base and solvent are paramount. Old or impure reagents can inhibit the reaction.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for bromo-isoxazoles?
There is no single "best" combination, as the optimal choice depends on the specific substitution pattern of your isoxazole and boronic acid. However, for heteroaryl halides, modern catalyst systems composed of a palladium(0) or palladium(II) precursor and a bulky, electron-rich phosphine ligand generally provide the best results.[1]
| Catalyst System Component | Examples | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are common, air-stable sources of palladium that are reduced in situ to the active Pd(0) species.[2] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf | Bulky and electron-donating ligands promote the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][6] |
A good starting point for optimization is often a system like Pd₂(dba)₃ with SPhos or XPhos .
Q2: How do I choose the right base and solvent for my reaction?
The base and solvent are interdependent and play a crucial role in the transmetalation step of the Suzuki catalytic cycle.[7][8]
-
Bases:
-
Inorganic bases are most common. K₂CO₃ is a mild and widely used base. Cs₂CO₃ is more soluble in organic solvents and can be more effective. K₃PO₄ is a stronger base that is often successful when others fail.[3][9]
-
The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[7]
-
-
Solvents:
-
A mixture of an aprotic organic solvent with water is often optimal. The water helps to dissolve the inorganic base.
-
Dioxane/water and Toluene/water are excellent choices for reactions requiring higher temperatures.[1][10]
-
THF/water can be used for lower temperature reactions.[11]
-
Always ensure the solvents are degassed to remove oxygen, which can damage the catalyst.[1][4]
-
Q3: Can you explain the catalytic cycle for the Suzuki coupling of a bromo-isoxazole?
Certainly. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Stability of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Introduction
Welcome to the technical support guide for 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This molecule, a functionalized benzisoxazole, is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a relatively stable aromatic benzisoxazole core and a reactive bromoethyl side chain, presents specific challenges regarding its stability in solution.[1] Understanding and mitigating these stability issues is critical for obtaining reproducible and reliable experimental results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers practical troubleshooting advice and validated protocols in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in solution?
A1: The molecule has two primary points of instability:
-
The Bromoethyl Side Chain: The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack and elimination reactions. The bromine atom is a good leaving group, making the adjacent carbon electrophilic.[2]
-
The Benzisoxazole N-O Bond: Like many isoxazoles, the nitrogen-oxygen bond in the heterocyclic ring is relatively weak and can be cleaved under specific energetic conditions, such as exposure to high heat or UV radiation.[1][3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, stock solutions should be prepared in a non-nucleophilic, anhydrous aprotic solvent such as DMSO or DMF. Prepare high-concentration stocks (e.g., 10-50 mM) to minimize the solvent-to-solute ratio. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. For long-term storage, keep these aliquots at -20°C or, ideally, -80°C, protected from light.
Q3: Which solvents and buffers should I avoid in my experiments?
A3:
-
Avoid Protic Solvents: Water, methanol, and ethanol can act as nucleophiles, leading to slow solvolysis (hydrolysis or alcoholysis) of the bromoethyl chain.
-
Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines, such as Tris, or those containing thiols, like DTT, should be avoided in final dilutions. These nucleophiles can readily displace the bromide, altering your compound.
-
Recommended Buffers: Opt for non-nucleophilic buffers such as phosphate (PBS), HEPES, or MES, especially for short-term experiments. Be aware that even water in these buffers can lead to slow hydrolysis over time.
Q4: Is the compound sensitive to light?
A4: Yes. Isoxazole rings are known to be photolabile, particularly under UV irradiation (e.g., 254 nm).[4][5] The weak N-O bond can break, leading to ring-opening and rearrangement into various intermediates.[3] It is crucial to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil during storage and experimentation.
Q5: What are the visual or analytical signs of compound degradation?
A5: Visually, you may not see any change, such as a color shift, unless degradation is extensive. The most reliable sign is a change in your analytical profile. In HPLC or LC-MS, you will observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. In biological assays, unexplained loss of activity or inconsistent results are strong indicators of instability.
Section 2: Troubleshooting Guide for Experimental Issues
Issue 1: My compound is losing activity in my cell-based/biochemical assay.
This is a common issue stemming from the compound's reactivity in aqueous, buffered media.
-
Possible Cause A: Reaction with Nucleophilic Assay Components
-
Causality: Your assay buffer (e.g., Tris) or media components (e.g., amino acids, glutathione) are likely reacting with the electrophilic bromoethyl side chain via nucleophilic substitution. This reaction covalently modifies your compound, changing its structure and likely abolishing its intended biological activity.
-
Troubleshooting Protocol:
-
Analyze Your Media: Prepare a solution of your compound in the final assay buffer/media without the biological target (cells, protein).
-
Incubate this solution under the exact same conditions as your assay (e.g., 37°C for 24 hours).
-
Analyze the sample by LC-MS at time zero and after the incubation period.
-
Look For: A decrease in the parent mass peak and the appearance of new mass peaks corresponding to the addition of the nucleophile (e.g., M + 121 for Tris, M + 307 for glutathione) and the loss of bromine.
-
-
Solution: Switch to a non-nucleophilic buffer system like HEPES or PBS. If media components are the issue, minimize the pre-incubation time of the compound in the media before it reaches its target.
-
-
Possible Cause B: Hydrolysis of the Bromoethyl Side Chain
-
Causality: In aqueous solutions, water molecules can slowly attack the bromoethyl group, displacing the bromide and forming the corresponding alcohol, 3-(2-hydroxy-ethyl)-benzo[d]isoxazole. This hydrolysis product will have different physicochemical properties and likely reduced or no activity.
-
Troubleshooting Protocol:
-
Perform the same incubation experiment as described above, using your aqueous assay buffer.
-
Look For: A new peak in the LC-MS with a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da).
-
-
Solution: Prepare fresh dilutions of the compound from a non-aqueous stock immediately before each experiment. Avoid letting the compound sit in aqueous buffers for extended periods. If possible, reduce the assay duration.
-
Diagram 1: Key Degradation Pathways
Below is a diagram illustrating the most common degradation reactions for this compound in a typical experimental setting.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Welcome to the technical support center for 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile alkylating agent. Here, you will find troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Each section is grounded in chemical principles to explain the "why" behind the experimental choices, ensuring a deeper understanding and more effective problem-solving.
Core Compound Properties
A foundational understanding of your starting material is critical. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 57148-67-1 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [1] |
| Appearance | Solid[1] |
| Purity (Typical) | ≥98%[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Initiation & Low Conversion
Question 1: My N-alkylation reaction with a primary/secondary amine is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
Low or no conversion in N-alkylation reactions is a common hurdle. The primary suspects are often related to the reaction setup, reagent quality, and the nature of the nucleophile.
Potential Causes & Solutions:
-
Insufficient Basicity: The amine nucleophile must be in its free-base form to be reactive. If your amine is a salt (e.g., hydrochloride), you must add a sufficient amount of base to neutralize it and deprotonate the reacting amine.
-
Solution: Use at least two equivalents of a suitable base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). For less nucleophilic amines, a stronger base like cesium carbonate or DBU may be necessary. Ensure the base is anhydrous, as water can hydrolyze the alkylating agent.
-
-
Poor Solubility: If the reactants are not in the same phase, the reaction rate will be significantly hindered.
-
Low Reaction Temperature: Alkylation reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For many N-alkylations with similar substrates, temperatures between room temperature and 90 °C are effective.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Steric Hindrance: A bulky amine or a sterically hindered reaction site can slow down the Sₙ2 reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered base.
-
Question 2: I'm attempting an O-alkylation of a phenol or S-alkylation of a thiol and see no product. Why is this happening?
While similar in principle to N-alkylation, O- and S-alkylations have their own nuances.
Potential Causes & Solutions:
-
Incomplete Deprotonation: Phenols and thiols require deprotonation to form the more nucleophilic phenoxide or thiolate.
-
Solution: Use a strong enough base to fully deprotonate the phenol or thiol. Potassium carbonate is often sufficient for phenols, while a stronger base like sodium hydride (NaH) might be needed for less acidic phenols. For thiols, bases like triethylamine (TEA) or K₂CO₃ are typically effective.
-
-
Reaction with Solvent: Protic solvents like ethanol or methanol can compete with your nucleophile.
-
Solution: Use a polar aprotic solvent such as DMF, ACN, or acetone.
-
Category 2: Side Reactions & Impurity Formation
Question 3: My reaction is producing a significant amount of a byproduct with a mass of 145 g/mol , and I'm losing my starting material. What is this side product?
This is a classic case of a competing elimination reaction.
Explanation:
This compound has a hydrogen atom on the carbon adjacent to the bromo-substituted carbon (the β-hydrogen). In the presence of a base, an E2 elimination can occur, leading to the formation of 3-vinyl-benzo[d]isoxazole (MW: 145.16 g/mol ) and the consumption of your starting material.
Solutions to Favor Sₙ2 over E2:
-
Choice of Base: Strong, sterically hindered bases favor elimination.
-
Recommendation: Use a weaker, less hindered base like sodium bicarbonate or potassium carbonate.
-
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Nucleophile Concentration: A higher concentration of the desired nucleophile can outcompete the base for reaction with the substrate.
-
Recommendation: Ensure your nucleophile is present in a slight excess and that the reaction is sufficiently concentrated.
-
Question 4: I'm observing a product with a mass 16 units higher than my expected product, especially in reactions with secondary amines. What is this impurity?
This is likely the N-oxide of your product. This is a known impurity in the synthesis of Risperidone, which involves the alkylation of a piperidine derivative with a similar benzisoxazole compound.[4]
Explanation:
If oxidizing conditions are present, the nitrogen of the newly formed tertiary amine can be oxidized to an N-oxide. This can be caused by residual oxidizing agents from previous steps or exposure to air at elevated temperatures.
Prevention and Mitigation:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if heating for prolonged periods.
-
Purification: N-oxides are generally more polar than their corresponding tertiary amines and can often be separated by column chromatography.
Question 5: My TLC/LC-MS shows multiple spots/peaks close to my product's expected polarity, and I'm having trouble with purification. What could these be?
Besides the major side reactions mentioned above, other impurities can arise.
Potential Impurities:
-
Di-alkylation: If your nucleophile is a primary amine, the initial product is a secondary amine, which can be more nucleophilic than the starting material and react with another molecule of this compound to form a di-alkylated product.
-
Solution: Use a slight excess of the primary amine relative to the alkylating agent.
-
-
Ring-Opened Products: The benzo[d]isoxazole ring, while generally stable, can be susceptible to cleavage under strongly basic or nucleophilic conditions, especially at elevated temperatures. This can lead to the formation of 2-hydroxybenzonitrile derivatives.[5]
-
Solution: Avoid excessively harsh basic conditions and high temperatures. Monitor the reaction for the appearance of highly polar byproducts.
-
-
Starting Material Impurities: Impurities in the starting this compound can carry through the reaction.
-
Solution: Ensure the purity of your starting material by NMR or LC-MS before starting the reaction.
-
Category 3: Product Analysis & Purification
Question 6: How can I effectively monitor the progress of my reaction?
Recommended Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in your reaction mixture. This is invaluable for identifying side products.[2][6][7]
Question 7: What is a general protocol for the purification of the alkylated product?
Standard Workup and Purification Protocol:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine:
-
To a stirred solution of the secondary amine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. 57148-67-1|3-(2-Bromoethyl)benzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Welcome to the technical support center for the synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of various pharmaceutical agents, including antipsychotics and acetylcholinesterase inhibitors, robust and scalable access to this molecule is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol to navigate the challenges inherent in process scale-up.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up any chemical synthesis introduces variables that are often negligible at the lab scale. Heat transfer, mass transport, and reagent handling become paramount.[3][4] This section addresses the most common issues encountered during the scale-up of the this compound synthesis via the Hunsdiecker bromodecarboxylation of 1,2-benzisoxazole-3-propionic acid.
Question: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a frequent challenge, often pointing to issues with reaction homogeneity, temperature control, or reagent stoichiometry.
Potential Causes & Recommended Solutions:
-
Incomplete Formation of the Silver Carboxylate Salt: The Hunsdiecker reaction requires the anhydrous silver salt of the precursor carboxylic acid.[5] On a larger scale, ensuring complete salt formation and, critically, complete dryness, is more difficult.
-
Solution: After precipitating the silver salt, implement a rigorous drying protocol. Using a vacuum oven with a controlled temperature (e.g., 50-60°C) until constant weight is achieved is recommended. For multi-kilogram scales, consider solvent-swapping with a high-boiling azeotropic solvent like toluene to remove residual water before the final filtration and drying.
-
-
Inefficient Mixing and Mass Transfer: As batch size increases, the surface-area-to-volume ratio decreases, making efficient mixing more challenging.[4] In the Hunsdiecker reaction, this can lead to localized "hot spots" during bromine addition or prevent the insoluble silver salt from adequately reacting.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) capable of maintaining a homogenous slurry. Monitor the power draw on the agitator to ensure consistent mixing throughout the reaction.
-
-
Poor Temperature Control: The radical decarboxylation process can be exothermic.[6] What is easily dissipated in a small flask can lead to a runaway reaction or side-product formation in a large reactor.
-
Solution: Use a jacketed reactor with a reliable heating/cooling system. The addition of liquid bromine should be done sub-surface via a dip tube at a slow, controlled rate to manage the exotherm. Monitor the internal batch temperature and the jacket temperature closely; a significant divergence indicates poor heat transfer.
-
-
Side Reactions: A common side reaction is the formation of an ester from the recombination of the alkyl radical with the silver carboxylate.[6] This is often exacerbated by slow reaction initiation.
-
Solution: Ensure the silver salt is of high purity and the reaction solvent (traditionally CCl₄, though safer alternatives should be considered) is anhydrous. A slight excess of bromine (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion and minimize ester formation.[6]
-
Question: My final product is contaminated with persistent impurities that are difficult to remove by recrystallization. How can I identify and prevent them?
Answer: Impurity profiling is crucial during scale-up. The source of impurities can be the starting materials or side-reactions favored by the change in conditions.
Potential Impurities & Prevention Strategies:
| Impurity Name | Likely Source | Prevention & Mitigation |
| 1,2-Benzisoxazole-3-propionic acid | Incomplete reaction. | Ensure complete conversion by monitoring the reaction via TLC or HPLC. Use a slight excess of bromine. During work-up, a basic wash (e.g., aq. NaHCO₃) will remove unreacted acidic starting material. |
| 3-(2-Bromo-ethyl)-5-bromo-benzo[d]isoxazole | Electrophilic aromatic bromination of the benzisoxazole ring. | This is favored by excess bromine and high temperatures. Control the stoichiometry of bromine carefully and maintain the recommended temperature profile. Adding bromine at a lower temperature before gently heating can minimize this. |
| Dimer (e.g., 1,4-bis(benzo[d]isoxazol-3-yl)butane) | Radical coupling of the ethyl-benzisoxazole intermediate. | This is a minor impurity in a well-controlled radical chain reaction. Ensure efficient stirring and avoid overly dilute conditions which can alter radical propagation kinetics. |
To identify these, use a combination of HPLC with a reference standard of the starting material, and LC-MS to identify the molecular weights of the unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound? The most commonly cited method for this specific transformation is the Hunsdiecker bromodecarboxylation of 1,2-benzisoxazole-3-propionic acid.[7] This involves the preparation of the silver salt of the acid, followed by treatment with elemental bromine. While this method involves hazardous reagents, it is a well-established, single-step transformation from a readily available precursor and avoids multiple steps that can lower overall yield on scale.
Q2: The classic Hunsdiecker reaction uses carbon tetrachloride (CCl₄), which is banned/restricted. What are suitable solvent alternatives for scale-up? This is a critical consideration for modern process development. While CCl₄ is an excellent solvent for this reaction due to its density and inertness, its toxicity and environmental impact make it unsuitable. Suitable alternatives that have been used for other bromination reactions include:
-
Dibromomethane (CH₂Br₂) or 1,2-Dichloroethane (DCE): These are dense, non-flammable, and inert to the reaction conditions. They are often the preferred choice in modern process chemistry.
-
Tetrachloroethylene: Another non-flammable option, though its higher boiling point might require adjustments to the reaction temperature and work-up. Solvent selection must be validated at the lab scale before implementation in the plant.
Q3: What are the most critical safety considerations when scaling up this synthesis? Safety is the primary concern in any scale-up operation. For this process, the key hazards are:
-
Handling Elemental Bromine: Bromine is highly toxic, corrosive, and a strong oxidizer.[8][9] All transfers and reactions must be conducted in a well-ventilated area (e.g., a fume hood or walk-in enclosure) with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator with cartridges rated for acid gases/halogens.[8] Consider using a closed-system transfer method for adding bromine to the reactor.
-
Exotherm Management: The reaction can release a significant amount of heat. A runaway reaction can lead to over-pressurization of the reactor. A robust reactor cooling system and controlled addition rate are non-negotiable.[3]
-
Waste Disposal: The reaction generates silver bromide (AgBr) as a solid waste product. While not highly toxic, it must be collected and disposed of according to local regulations for heavy metal waste. The aqueous washes will be acidic and may contain residual bromine; they must be quenched (e.g., with sodium bisulfite) and neutralized before disposal.
Q4: How can I effectively monitor the reaction's progress and endpoint on a large scale? Relying on visual cues is not feasible in large, stainless-steel reactors. Implementing in-process controls (IPCs) is essential.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. A sample can be taken from the reactor, quenched, and spotted on a TLC plate against a reference standard of the starting material. The disappearance of the starting material spot is a reliable indicator of completion.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data. Develop a method that can separate the starting material, product, and key impurities. This allows you to track the reaction progress accurately and make informed decisions about when to stop the reaction and begin the work-up.
Visualization of the Scale-Up Workflow
The following diagram illustrates the key stages in the scaled-up synthesis of this compound.
Caption: Key stages of the scaled-up Hunsdiecker synthesis.
Detailed Experimental Protocol for Scale-Up (100g Scale)
This protocol is adapted from the Hunsdiecker methodology and incorporates scale-up best practices.[7]
Step 1: Preparation of Silver 1,2-benzisoxazole-3-propionate
-
In a 2 L jacketed reactor, dissolve 1,2-benzisoxazole-3-propionic acid (100 g, 0.523 mol) in deionized water (1 L) containing ammonium hydroxide (28% aq., ~50 mL) until a clear solution is obtained (pH ~8-9).
-
In a separate vessel, dissolve silver nitrate (88.9 g, 0.523 mol) in deionized water (500 mL).
-
While protecting the reactor from light (e.g., by covering with aluminum foil), add the silver nitrate solution dropwise to the stirred carboxylate solution over 30 minutes. A white precipitate will form immediately.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the white solid, wash thoroughly with deionized water (3 x 200 mL), followed by acetone (2 x 100 mL).
-
Dry the silver salt in a vacuum oven at 50°C to a constant weight. The salt is photosensitive and should be stored in the dark.[6] Expected yield: ~150-155 g.
Step 2: Hunsdiecker Bromodecarboxylation
-
Safety First: Conduct this step in a walk-in fume hood. Ensure a scrubber filled with a sodium thiosulfate solution is connected to the reactor's vent. Have quenching and neutralizing agents readily available.
-
Charge a 2 L jacketed reactor, equipped with a mechanical stirrer, condenser (with scrubber outlet), thermometer, and addition funnel/pump, with the dried silver salt (~155 g, 0.523 mol) and 1,2-dichloroethane (DCE, 1 L).
-
Begin vigorous stirring to create a fine slurry. Cool the reactor jacket to 5-10°C.
-
Slowly add liquid bromine (88 g, 0.55 mol, 1.05 eq.) to the slurry via a pump or addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (~70°C) and maintain for 2-3 hours.
-
Monitor the reaction for completion by TLC or HPLC, observing the disappearance of the starting acid (after quenching a sample with thiosulfate and acidifying).
-
Once complete, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Slowly add a 10% aqueous sodium thiosulfate solution to the reaction mixture until the red/brown color of excess bromine is discharged.
-
Filter the mixture through a pad of celite to remove the precipitated silver bromide (AgBr). Wash the filter cake with DCE (2 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
For purification, dissolve the crude product in hot ethanol (~300-400 mL). If necessary, treat with activated carbon and hot-filter. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum. Expected yield: 80-95 g (67-80% over two steps).
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common scale-up issues.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. e-journals.in [e-journals.in]
- 8. m.youtube.com [m.youtube.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for cross-coupling reactions involving 3-(2-Bromo-ethyl)-benzo[d]isoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.
Understanding the Substrate: this compound
The key to successful cross-coupling is understanding the substrate's electronic and steric properties. This compound presents two distinct potential reaction sites: an C(sp²)-Br bond on the aromatic isoxazole ring and a C(sp³)-Br bond on the ethyl side chain.
-
Aryl Bromide (C(sp²)-Br): This is the primary target for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The isoxazole ring is an electron-deficient five-membered heterocycle. This property generally facilitates the oxidative addition step, which is often rate-limiting, but can also lead to challenges.[1][2][3]
-
Alkyl Bromide (C(sp³)-Br): This bond is typically less reactive in traditional cross-coupling cycles and requires specialized catalyst systems to activate. Under standard conditions for aryl coupling, this group should remain intact.
-
The Isoxazole Moiety: The nitrogen and oxygen atoms in the isoxazole ring can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or deactivation, making the choice of ligand particularly critical to shield the metal center and promote the desired catalytic cycle.[1][4]
Below is a general troubleshooting workflow to guide your experimental design.
Caption: General workflow for cross-coupling experiments.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming a C(sp²)-C(sp²) bond between the benzoisoxazole core and another aryl or vinyl group using a boronic acid or ester.
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ | Readily available and effective Pd(II) or Pd(0) sources.[5] |
| Ligand | SPhos, XPhos, or dppf | Bulky, electron-rich phosphine ligands stabilize the Pd(0) active species and promote efficient oxidative addition and reductive elimination.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Carbonates and phosphates are effective bases. Cs₂CO₃ is often superior for challenging substrates.[5][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | A mixture including water is typically required for the transmetalation step.[2][5] |
| Temperature | 80-110 °C | Sufficient thermal energy is usually needed to drive the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low or non-existent?
A1: This is a common issue with several potential causes:
-
Catalyst Deactivation: The isoxazole nitrogen might be coordinating to the palladium center, inhibiting catalysis. Using a bulkier ligand like XPhos or SPhos can create a steric shield around the metal, preventing this unwanted interaction.[1][6]
-
Inefficient Transmetalation: The boronic acid may be degrading (protodeboronation) or the transmetalation step may be slow. Ensure your base is sufficiently strong and soluble. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.
-
Poor Reagent Quality: Boronic acids can be prone to dehydration, forming unreactive boroxine anhydrides. Ensure your boronic acid is pure or consider using a freshly opened bottle.
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling (Glaser coupling) is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Running the reaction under a positive pressure of inert gas is crucial.
Q3: My starting material is being consumed, but I'm getting a debrominated product instead of the coupled product. What's happening?
A3: This is called protodebromination and occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. This can be caused by excess water in the reaction or if the transmetalation step is significantly slower than the protodehalogenation pathway. Try using a stronger, less-nucleophilic base like K₃PO₄ or screen different solvents to optimize the transmetalation rate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst. | Use a pre-catalyst like XPhos G2 or ensure your Pd(0) source is active. Degas solvents and reagents thoroughly. |
| Low Yield | Catalyst deactivation or slow transmetalation. | Switch to a bulkier, more electron-rich ligand (e.g., SPhos).[7] Use a stronger base like Cs₂CO₃.[5] |
| Protodebromination | Transmetalation is too slow. | Increase the concentration of the boronic acid (1.5-2.0 equiv.). Switch to a different base/solvent system (e.g., K₃PO₄ in dioxane/water). |
| Boronic Acid Homocoupling | Oxygen present in the reaction. | Improve degassing procedure (freeze-pump-thaw cycles for best results). Use high-purity solvents. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for coupling aryl halides with a wide range of primary and secondary amines to form C-N bonds.[9][10] The choice of ligand and base is paramount for success.[11][12]
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. Pd(II) sources will be reduced in situ.[11] |
| Ligand | XPhos, RuPhos, or BrettPhos | Sterically hindered biaryl monophosphine ligands are essential for promoting the C-N reductive elimination step and preventing catalyst deactivation.[9][13][14] |
| Base | NaOt-Bu, KOt-Bu, or K₂CO₃ | A strong, non-nucleophilic base is required. Alkoxides are common, but carbonates can be used for base-sensitive substrates.[10] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 90-110 °C | Typically requires heating to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: My amine is complex and sterically hindered. What conditions should I use?
A1: For sterically demanding coupling partners, the ligand choice is critical. Use a highly active, bulky ligand from the latest generations, such as RuPhos or BrettPhos. These ligands create a coordinatively unsaturated, monoligated palladium species that accelerates the oxidative addition and reductive elimination steps.[6][9] You may also need to use a stronger base like LiHMDS if the amine is particularly weak.[10]
Q2: The reaction is sluggish and gives low conversion. How can I improve it?
A2: Sluggish reactions are often a sign of catalyst deactivation or an inefficient catalytic cycle.
-
Ligand Screening: The interaction between the ligand and the heteroaromatic substrate is key. Screen a panel of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific substrate.[14]
-
Base Choice: Ensure the base is strong enough to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide is generally a reliable choice.
-
Solvent: Ensure the solvent is scrupulously dry. Water can hydrolyze the active catalyst and reagents.
Q3: Are there any incompatible functional groups?
A3: Yes. Functional groups that are sensitive to strong bases, such as esters or some ketones, may be problematic with NaOt-Bu. In such cases, a weaker base like K₂CO₃ or K₃PO₄ can be attempted, though this may require a more active catalyst system or higher temperatures.[10] Additionally, functional groups that can act as strong ligands for palladium (e.g., some sulfur-containing groups, azo groups) can poison the catalyst.[10]
Catalyst Selection Logic
The success of a Buchwald-Hartwig amination hinges on accelerating the rate-limiting C-N reductive elimination step while preventing side reactions like β-hydride elimination.[9]
Caption: Decision tree for ligand selection in Buchwald-Hartwig amination.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between the benzoisoxazole and a terminal alkyne. It traditionally uses a dual catalyst system of palladium and copper(I).[15][16]
At a Glance: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Classical, effective palladium catalysts for this reaction.[17] |
| Cu(I) Cocatalyst | CuI (1-5 mol%) | The copper cocatalyst is crucial for activating the alkyne via the formation of a copper acetylide intermediate.[18] |
| Base | Et₃N, i-Pr₂NH (DIPA) | An amine base is required to neutralize the HX byproduct and facilitate the catalytic cycle. It often serves as the solvent or co-solvent.[18][19] |
| Solvent | THF, Toluene, or neat amine | The reaction is typically run in a non-protic solvent, often with the amine base as a co-solvent. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild thermal conditions.[15] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Yield | Inefficient base, catalyst poisoning. | The base must be strong enough to deprotonate the alkyne.[18][20] Ensure reagents are pure. If standard conditions fail, try a copper-free protocol. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. The Cu(I) catalyst is particularly sensitive to oxygen.[20] |
| Reaction Stalls | Catalyst deactivation. | The isoxazole substrate may inhibit the catalyst. Consider a copper-free variant using a bulkier phosphine ligand or an N-heterocyclic carbene (NHC) ligand system.[16][21] |
| Complex Mixture of Products | Substrate degradation. | The reaction conditions might be too harsh. Try running the reaction at room temperature. Some complex substrates can be sensitive to heat.[21] |
Copper-Free Sonogashira: An Important Alternative
For sensitive substrates or to avoid the pervasive issue of alkyne homocoupling, a copper-free Sonogashira coupling is an excellent alternative.
Key Modifications for Copper-Free Protocol:
-
Omit CuI: No copper cocatalyst is added.
-
Stronger Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is often used in place of, or in addition to, an amine base.[20]
-
Different Catalyst System: A more active palladium catalyst, often with bulky, electron-rich ligands (e.g., Pd/P(t-Bu)₃), may be required to facilitate the catalytic cycle without the aid of copper.[22]
Detailed Experimental Protocol: Classical Sonogashira Coupling
-
To a dry Schlenk flask under Argon, add this compound (1.0 equiv.) and CuI (2 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.).
-
Finally, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove salts, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elib.bsu.by [elib.bsu.by]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. DSpace [repository.kaust.edu.sa]
- 20. benchchem.com [benchchem.com]
- 21. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Validation & Comparative
comparative reactivity of 3-(2-Bromo-ethyl)-benzo[d]isoxazole vs other haloalkyl compounds
An In-Depth Technical Guide to the Comparative Reactivity of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For professionals in drug development and medicinal chemistry, haloalkyl compounds are indispensable tools, serving as key intermediates for introducing alkyl chains onto various nucleophilic scaffolds. The reactivity of these electrophilic agents is a critical parameter that dictates reaction conditions, efficiency, and the overall success of a synthetic campaign. This guide provides a detailed comparison of the reactivity of this compound against other haloalkyl compounds, grounded in the fundamental principles of organic chemistry and supported by a robust experimental framework.
Core Principles Governing Haloalkane Reactivity in Nucleophilic Substitution
The primary reaction pathway for primary haloalkanes, such as this compound, with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2][3] The rate and efficiency of this reaction are governed by several key factors.
The Decisive Role of the Leaving Group
The single most important factor determining the reactivity of a haloalkane in an SN2 reaction is the nature of the halogen, specifically its ability to function as a leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing.[4][5] For the halogens, the leaving group ability follows a clear trend:
I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group)
This order is directly correlated with the basicity of the corresponding halide ions. Weaker bases are more stable with a negative charge and are therefore better leaving groups.[4][5][6] Since hydroiodic acid (HI) is the strongest acid among the hydrogen halides, its conjugate base, iodide (I⁻), is the weakest and most stable base, making it the best leaving group.[6]
The Influence of Carbon-Halogen (C-X) Bond Strength
For the leaving group to depart, the carbon-halogen (C-X) bond must be broken. The strength of this bond is inversely related to the reactivity of the haloalkane.[7][8] Weaker bonds require less energy to break, leading to a lower activation energy and a faster reaction rate.[9][10] The C-X bond strengths follow the trend:
C-F > C-Cl > C-Br > C-I (Strongest to weakest bond)
This trend is explained by the increasing size of the halogen atom as one moves down the periodic table.[11][12] The larger atomic orbitals of iodine result in a longer and weaker overlap with the carbon orbital, creating a bond that is more easily cleaved.[7][11] Therefore, iodoalkanes are the most reactive, and fluoroalkanes are the least reactive in nucleophilic substitution reactions.[8][9]
Electronic Effects of the Benzo[d]isoxazole Moiety
The benzo[d]isoxazole ring system is an important pharmacophore found in a variety of therapeutic agents.[13][14] From an electronic standpoint, the isoxazole ring is generally considered to be electron-withdrawing.[15] This electron-withdrawing nature can subtly influence the reactivity of the adjacent ethyl bromide group. By pulling electron density away from the ethyl chain, the benzo[d]isoxazole ring can increase the partial positive charge (δ+) on the carbon atom bonded to the bromine.[8][12][16] This enhanced electrophilicity can make the carbon a more attractive target for nucleophiles, potentially leading to a modest increase in reactivity compared to a simple, non-aromatic bromoalkane like 1-bromoethane.
Caption: Key factors governing the SN2 reactivity of haloalkyl compounds.
Comparative Reactivity Data
Based on the established principles, we can predict the relative reactivity of this compound compared to its chloro and iodo analogs, as well as other standard haloalkanes. The primary determinant of reactivity will be the identity of the halogen.
| Compound | Halogen | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Predicted Relative Reactivity |
| 3-(2-Iodo -ethyl)-benzo[d]isoxazole | Iodine | ~228 | Excellent | Highest (1) |
| 3-(2-Bromo -ethyl)-benzo[d]isoxazole | Bromine | ~285 | Good | Intermediate (2) |
| 3-(2-Chloro -ethyl)-benzo[d]isoxazole | Chlorine | ~340 | Moderate | Low (3) |
| 1-Bromobutane | Bromine | ~285 | Good | Intermediate (Similar to title compound) |
| 1-Chlorobutane | Chlorine | ~340 | Moderate | Low (4) |
This table presents a predicted hierarchy based on well-established chemical principles. Actual reaction rates would need to be determined experimentally.
The data clearly positions This compound as a compound with balanced reactivity. It is significantly more reactive than its chloro- analog, allowing for milder reaction conditions, yet it is more stable and often more cost-effective than the highly reactive iodo- analog. This balance makes it a versatile and widely used reagent in multi-step syntheses.
Experimental Protocol: Comparative Reactivity via Silver Nitrate Test
To empirically validate the predicted reactivity trends, a classic and reliable experiment involving reaction with ethanolic silver nitrate can be performed. This test relies on the principle of solvolysis, an SN1-type reaction where the solvent (ethanol) acts as the nucleophile. The rate-limiting step is the cleavage of the C-X bond to form a halide ion, which is then immediately precipitated by silver ions (Ag⁺).[17][18] The time taken for a precipitate to appear is a direct measure of the compound's reactivity.[10][17]
Materials and Reagents
-
3-(2-Iodo-ethyl)-benzo[d]isoxazole
-
This compound
-
3-(2-Chloro-ethyl)-benzo[d]isoxazole
-
Control: 1-Bromobutane (Primary), 2-Bromobutane (Secondary), tert-Butyl bromide (Tertiary)
-
Reagent: 0.1 M Silver Nitrate (AgNO₃) in absolute ethanol
-
Solvent: Absolute ethanol
-
Equipment: Test tubes, water bath, stopwatch
Step-by-Step Procedure
-
Preparation: Label six test tubes, one for each haloalkane to be tested.
-
Substrate Addition: Add 1 mL of each haloalkane solution (e.g., 0.1 M in ethanol) to its respective test tube.
-
Equilibration: Place all test tubes in a constant temperature water bath set to 50°C and allow them to equilibrate for 5 minutes.
-
Initiation: To each tube, add 1 mL of the 0.1 M ethanolic silver nitrate solution simultaneously (or as close as possible) and start the stopwatch.
-
Observation: Observe the test tubes against a dark background. Record the time at which a visible precipitate first appears in each tube.
-
Analysis: Compare the times recorded. A shorter time to precipitation indicates a higher reactivity.
Expected Results and Interpretation
-
3-(2-Iodo-ethyl)-benzo[d]isoxazole: A pale yellow precipitate of AgI should form very rapidly.[17][19]
-
This compound: A cream-colored precipitate of AgBr will form, but more slowly than the iodo- compound.[10][17]
-
3-(2-Chloro-ethyl)-benzo[d]isoxazole: A white precipitate of AgCl will form the most slowly, likely requiring extended time or even gentle heating to become apparent.[10][17]
This experimental outcome would provide direct, tangible evidence supporting the reactivity hierarchy established by the principles of leaving group ability and bond strength.
Caption: Workflow for the comparative reactivity analysis of haloalkanes.
Conclusion for the Practicing Scientist
The reactivity of this compound is primarily dictated by the good leaving group ability of the bromide ion and the moderate strength of the carbon-bromine bond. Its reactivity is predictably intermediate between that of its iodo- and chloro- analogs.
-
For rapid, high-yield reactions under mild conditions, the iodo- analog is superior.
-
For reactions where cost and reagent stability are paramount, and harsher conditions can be tolerated, the chloro- analog may be suitable.
-
This compound offers a strategic compromise, providing reliable reactivity for a broad range of nucleophiles under accessible conditions.
This understanding allows researchers to make informed decisions when selecting reagents for synthesis, optimizing reaction conditions to maximize yield and minimize side products, and ultimately accelerating the drug discovery and development process.
References
- 1. lecturio.com [lecturio.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. chemrevise.org [chemrevise.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 14. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. amherst.edu [amherst.edu]
- 19. savemyexams.com [savemyexams.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-(2-Bromo-ethyl)-benzo[d]isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic and steric properties have made it a cornerstone in the development of drugs targeting the central nervous system, including antipsychotics like risperidone and the anticonvulsant zonisamide.[2][3] The derivative 3-(2-Bromo-ethyl)-benzo[d]isoxazole is of particular interest as it serves as a crucial synthetic intermediate. The 2-bromoethyl group at the 3-position is a versatile electrophilic handle, allowing for facile derivatization and the construction of diverse molecular libraries for drug discovery programs.
However, the synthesis of these derivatives is not without its challenges. The potential for side reactions and isomeric impurities necessitates a robust and multi-faceted analytical approach to ensure the unambiguous confirmation of the target structure. This guide provides a comparative analysis of the essential spectroscopic and crystallographic techniques required for the definitive structural elucidation of this compound derivatives, framed from the perspective of practical application and scientific rigor.
The Analytical Imperative: A Multi-Technique Approach
Relying on a single analytical technique for structural confirmation is a precarious strategy in synthetic chemistry. A self-validating system, where orthogonal methods provide complementary data, is the gold standard. For this compound, we integrate Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive power of X-ray crystallography when required. Each technique provides a unique piece of the structural puzzle, and their collective data build an unshakeable confirmation of molecular identity.
Caption: A logical workflow for the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: We use NMR first because it provides direct evidence of covalent bonds and atom connectivity. The chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment, allowing us to piece together the molecular structure fragment by fragment.
Expected ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts for the parent this compound structure. Note that shifts for the aromatic protons can vary depending on substitution patterns on the benzene ring.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale for Chemical Shift |
| Aromatic Protons | 7.0 - 8.0 (m) | 110 - 160 | Protons and carbons are part of an aromatic system, leading to deshielding. The specific range and splitting depend on the substitution pattern. |
| -C H₂-CH₂-Br | ~3.9 (t) | ~30 | This methylene group is adjacent to the bromine atom, a strong electron-withdrawing group, causing a significant downfield shift. |
| -CH₂-C H₂-Br | ~3.4 (t) | ~35 | This methylene group is adjacent to the benzisoxazole ring, which also deshields it, placing it downfield. |
| C3 (Isoxazole) | - | ~160 | This carbon is part of a C=N bond within the heterocyclic ring, resulting in a highly deshielded signal. |
| C7a (Isoxazole) | - | ~162 | Bridgehead carbon attached to oxygen, leading to significant deshielding. |
Note: Data are estimated based on typical values for similar structures.[4][5][6] The two methylene groups (-CH₂-CH₂-) will appear as triplets due to coupling with each other.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Causality Behind Experimental Choices: MS is the most direct method to confirm the elemental formula. For a bromine-containing compound, it offers a unique diagnostic feature: the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[8]
Expected Mass Spectrometry Data
| m/z Value | Assignment | Significance |
| 225/227 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The ~1:1 intensity ratio confirms the presence of one bromine atom. |
| 146 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 118 | [M - CH₂CH₂Br]⁺ | Loss of the entire bromoethyl side chain. |
| 107/109 | [CH₂CH₂Br]⁺ | The bromoethyl fragment itself. |
Data derived from fragmentation patterns described for 3-β-bromoethyl-1,2-benzisoxazoles.[8]
Caption: Primary fragmentation pathways observed in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[9]
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100 °C to 250 °C).
-
-
MS Acquisition:
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).
-
The standard EI energy is 70 eV.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Look for the molecular ion cluster (M and M+2) and the key fragments listed in the table above.
X-ray Crystallography: The Unambiguous Proof
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands alone as the definitive technique for determining the three-dimensional structure of a molecule in the solid state.
Causality Behind Experimental Choices: This technique is employed when spectroscopic data are ambiguous, when a new synthetic route is developed, or when the absolute stereochemistry and solid-state packing interactions must be known. It provides an incontrovertible image of the molecule, confirming connectivity, bond lengths, and bond angles.[10] Although not always feasible, as it requires the growth of high-quality single crystals, its conclusive power is unmatched.
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: The most critical and often challenging step. Grow single crystals of the purified compound using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | C-H framework, atom connectivity, stereochemical relationships. | Provides the most detailed structural information in solution. | Less sensitive than MS; requires relatively pure sample. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Extremely sensitive; provides definitive formula via isotopic patterns. | Provides little information on atom connectivity. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, easy to perform. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing. | Unambiguous and definitive structural proof.[11] | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural confirmation of this compound derivatives is a critical step in their synthesis and application in drug discovery. A rigorous, multi-technique approach is not merely recommended; it is essential for scientific integrity. By combining the architectural detail from NMR spectroscopy , the molecular fingerprint from mass spectrometry , and, when necessary, the absolute proof from X-ray crystallography , researchers can establish a self-validating system. This ensures the identity, purity, and quality of these valuable synthetic intermediates, providing a solid foundation for the subsequent development of novel and impactful therapeutic agents.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel 3-(2-Bromo-ethyl)-benzo[d]isoxazole Analogs
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the biological activity screening of a novel series of 3-(2-Bromo-ethyl)-benzo[d]isoxazole analogs. We will delve into the strategic rationale behind assay selection, present detailed, field-proven protocols for primary and secondary screening, and offer a comparative analysis of hypothetical data to elucidate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Therapeutic Potential of Benzo[d]isoxazoles
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique physicochemical properties beneficial for drug design.[3] When fused to a benzene ring, it forms the benzo[d]isoxazole core, a pharmacophore present in numerous biologically active compounds.[2] Derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of signaling pathways, disruption of tubulin polymerization, and induction of apoptosis.[4][5]
The synthesis of novel analogs, such as the this compound series, is a rational approach to explore new chemical space and identify candidates with improved potency and selectivity. The bromo-ethyl substituent at the 3-position offers a reactive handle for further chemical modification while potentially influencing the molecule's interaction with biological targets. This guide outlines a robust screening cascade to systematically evaluate the cytotoxic and apoptotic potential of these novel analogs.
The Screening Cascade: A Strategy for Hit Identification
A tiered approach is essential for efficient and cost-effective screening. Our strategy begins with broad-spectrum cytotoxicity screening to identify active compounds (hits) and progresses to more specific, mechanism-of-action studies for lead characterization.
Caption: High-throughput screening workflow for novel compounds.
Primary Screening: Identifying Cytotoxic Hits
The initial step is to assess the general cytotoxicity of the novel analogs against a panel of diverse human cancer cell lines. This approach helps identify compounds with broad-spectrum activity or potential selectivity for certain cancer types.
The MTT Assay: A Reliable Metric for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Novel benzo[d]isoxazole analogs (dissolved in DMSO, stock concentration 10 mM)
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HeLa (cervical))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plates gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Secondary Screening: Quantifying Potency and Exploring Mechanism
Compounds that demonstrate significant growth inhibition in the primary screen ("hits") are advanced to secondary screening to determine their potency (IC₅₀ value) and to begin investigating their mechanism of action.
IC₅₀ Determination and Selectivity Index
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is determined by performing the MTT assay with a wider range of concentrations (typically 8-10 points). To assess selectivity, the cytotoxicity is also measured against a non-cancerous human cell line (e.g., human normal liver cells, LO2).[11] The selectivity index (SI) is calculated as:
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Illustrative Data for Comparative Analysis
The following table presents hypothetical data for a series of novel this compound analogs, comparing them to a standard chemotherapeutic agent, Doxorubicin.
| Compound ID | R¹ Group (Substitution on Benzene Ring) | IC₅₀ vs. HCT-116 (µM) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. LO2 (µM) | Selectivity Index (HCT-116) |
| BDI-01 | H (Unsubstituted) | 25.3 | 31.5 | >100 | >3.9 |
| BDI-02 | 6-NO₂ | 8.1 | 12.4 | 95.2 | 11.8 |
| BDI-03 | 6-Cl | 15.6 | 22.8 | >100 | >6.4 |
| BDI-04 | 6-OCH₃ | 42.1 | 55.7 | >100 | >2.4 |
| Doxorubicin | - | 0.9 | 1.2 | 5.8 | 6.4 |
Apoptosis Induction: The Caspase-Glo® 3/7 Assay
A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[12] Caspase-3 and Caspase-7 are the primary executioner caspases.[13] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify their activity.[14][15]
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[14] Cleavage of the substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a light signal proportional to the amount of caspase activity.[15]
Caption: Intrinsic apoptosis pathway and assay principle.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Treated cells from cytotoxicity experiment
Procedure:
-
Assay Plate Setup: Seed and treat cells with the test compounds (e.g., at their 1x and 2x IC₅₀ concentrations) in white-walled 96-well plates as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.
Structure-Activity Relationship (SAR) Analysis
Caption: Summary of Structure-Activity Relationship findings.
-
Impact of Electron-Withdrawing Groups: The presence of an electron-withdrawing nitro group (-NO₂) at the 6-position (BDI-02) significantly increased potency and selectivity compared to the unsubstituted analog (BDI-01). This is a common observation in medicinal chemistry, where such groups can influence molecular interactions and electronic properties.[17] The chloro group (-Cl) in BDI-03 also increased potency, albeit to a lesser extent.
-
Impact of Electron-Donating Groups: Conversely, the electron-donating methoxy group (-OCH₃) at the same position (BDI-04) resulted in a marked decrease in activity.
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the initial biological evaluation of novel this compound analogs. By employing a tiered screening cascade—from broad cytotoxicity assessment to specific mechanistic assays—researchers can efficiently identify and prioritize promising lead compounds. The hypothetical data and SAR analysis demonstrate how initial screening results can guide the rational design of next-generation analogs with improved therapeutic potential.
Future work should focus on expanding the panel of cell lines, confirming apoptosis through orthogonal methods (e.g., Annexin V staining), and initiating studies to identify the specific molecular target(s) of the most potent and selective compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. stemcell.com [stemcell.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Tale of Two Halogens: A Comparative Guide to 3-(2-Bromo-ethyl)-benzo[d]isoxazole and 3-(2-Chloro-ethyl)-benzo[d]isoxazole in Synthesis
For the modern medicinal chemist, the strategic selection of building blocks is paramount to the efficient and successful synthesis of target molecules. In the realm of benzisoxazole-containing compounds, which form the core of several key therapeutic agents, the choice between haloethyl derivatives as synthetic precursors can significantly impact reaction outcomes. This guide provides an in-depth, evidence-based comparison of 3-(2-bromo-ethyl)-benzo[d]isoxazole and 3-(2-chloro-ethyl)-benzo[d]isoxazole, offering field-proven insights for researchers, scientists, and drug development professionals.
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals including the antipsychotic drug Risperidone.[1] The 3-(2-haloethyl) derivatives of this heterocycle are critical intermediates for introducing the ethyl side chain, typically via nucleophilic substitution, to construct the final drug molecule. The choice of the halogen—bromine or chlorine—is not trivial, as it dictates the reactivity, and can influence the yield, reaction time, and overall efficiency of the synthetic route.
At a Glance: Bromo vs. Chloro - Key Physicochemical and Reactivity Differences
| Property | This compound | 3-(2-Chloro-ethyl)-benzo[d]isoxazole | Justification |
| Molecular Weight | 226.07 g/mol | 181.62 g/mol | Higher atomic mass of Bromine. |
| CAS Number | 57148-67-1[2] | 59899-50-2[3] | Unique identifiers. |
| Reactivity in SN2 | Higher | Lower | Bromide is a superior leaving group.[4][5] |
| C-X Bond Strength | Weaker (approx. 285 kJ/mol for C-Br) | Stronger (approx. 340 kJ/mol for C-Cl) | Affects the energy barrier for bond cleavage. |
| Leaving Group Ability | Excellent | Good | Weaker bases are better leaving groups. HBr is a stronger acid than HCl. |
| Cost & Availability | Generally higher cost | Generally lower cost | Based on common industrial reagents. |
| Stability | Generally less stable | Generally more stable | Weaker C-Br bond can lead to higher propensity for degradation. |
Synthesis of the Precursors: A Common Pathway
A robust comparison begins with a unified synthetic strategy for both halogenated intermediates. The most logical common precursor is 3-(2-hydroxyethyl)-benzo[d]isoxazole. A reliable method for its synthesis involves the reduction of methyl 1,2-benzisoxazol-3-yl acetate.[6]
Workflow for the Synthesis of Haloethyl-benzo[d]isoxazoles
Caption: Synthetic pathway to haloethyl-benzo[d]isoxazoles from a common alcohol precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Hydroxyethyl)-benzo[d]isoxazole
This protocol is adapted from established literature procedures for the reduction of esters to alcohols.[6]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 1,2-benzisoxazol-3-yl acetate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate is formed.
-
Work-up: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 3-(2-hydroxyethyl)-benzo[d]isoxazole, which can be purified by column chromatography on silica gel.
Protocol 2A: Synthesis of 3-(2-Chloro-ethyl)-benzo[d]isoxazole
-
Setup: In a well-ventilated fume hood, dissolve 3-(2-hydroxyethyl)-benzo[d]isoxazole in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 3-(2-chloro-ethyl)-benzo[d]isoxazole.
Protocol 2B: Synthesis of this compound
-
Setup: Dissolve 3-(2-hydroxyethyl)-benzo[d]isoxazole in an anhydrous solvent like DCM or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Addition: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring it into ice-water. Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Reactivity in Nucleophilic Substitution: A Mechanistic Deep Dive
The primary application of these haloethyl derivatives is in SN2 reactions, where a nucleophile displaces the halide to form a new carbon-nucleophile bond. The rate of an SN2 reaction is critically dependent on the ability of the leaving group to depart.
The Decisive Factor: Leaving Group Ability
The fundamental difference in reactivity between the bromo- and chloro-derivatives stems from the intrinsic properties of bromide and chloride as leaving groups. A good leaving group is a weak base, as it is stable on its own with the pair of electrons from the broken bond.
The order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[4]
This trend can be explained by two key factors:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, its conjugate base, bromide (Br⁻), is weaker and more stable than chloride (Cl⁻). This lower basicity makes bromide less likely to re-form a covalent bond with the electrophilic carbon, thus favoring the forward reaction.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond.[4] This means that less energy is required to break the C-Br bond in the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.
References
A Comparative Guide to Assessing the Anticancer Potential of 3-(2-Bromo-ethyl)-benzo[d]isoxazole Derivatives
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of novel 3-(2-Bromo-ethyl)-benzo[d]isoxazole derivatives. We will move beyond mere protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating assessment pipeline. Our focus is on bridging the critical gap between promising in vitro data and demonstrable in vivo efficacy.
Introduction: The Therapeutic Promise of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its unique electronic and structural properties have led to the development of drugs with antipsychotic, anti-inflammatory, and antimicrobial activities.[1][2] In oncology, isoxazole-containing compounds have emerged as potent agents capable of disrupting key cellular processes vital for cancer cell proliferation and survival.[4][5][6] These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways, making them a compelling subject for novel anticancer drug discovery.[7][8][9] This guide focuses on a specific subclass, this compound derivatives, outlining a comprehensive strategy to systematically assess their therapeutic potential.
Synthesis and Characterization
The journey of any novel therapeutic agent begins with its chemical synthesis and rigorous characterization. The synthesis of this compound derivatives can be approached through established heterocyclic chemistry principles. While specific protocols vary, a general strategy often involves the cyclization of a suitably substituted precursor. For instance, a common route to the benzisoxazole ring system involves the reaction of a salicylaldehyde oxime with an appropriate electrophile or an intramolecular cyclization of an O-aryl ketoxime. The "3-(2-Bromo-ethyl)" moiety would be introduced either by using a starting material already containing this group or by subsequent alkylation of a 3-methyl-benzo[d]isoxazole precursor.
Rationale for the Bromo-ethyl Group: The inclusion of the 2-bromo-ethyl group at the 3-position is a strategic design choice. This electrophilic moiety can act as a reactive handle for covalent modification of biological targets or serve as a key pharmacophoric element for non-covalent interactions within a protein's active site. It also provides a versatile point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow for Anticancer Evaluation
A logical, multi-stage workflow is essential for efficiently evaluating novel compounds. This process begins with broad in vitro screening to identify initial "hits" and progresses to more detailed mechanistic studies and finally to in vivo validation.
Caption: General experimental workflow for evaluating novel anticancer compounds.
In Vitro Assessment of Anticancer Activity
The initial evaluation of anticancer potential relies on cell-based assays to determine a compound's ability to inhibit cancer cell growth and induce cell death.[10]
Cell Viability and Cytotoxicity Screening
The first critical step is to determine if the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[11]
Principle of the MTT Assay: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[13] By measuring the absorbance of the dissolved formazan, we can quantify the reduction in cell viability caused by the test compound.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is the primary metric derived from cytotoxicity assays. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. Compounds should be tested against a panel of cancer cell lines from different tissues to assess their spectrum of activity, as well as against a non-malignant cell line to determine selectivity.
| Derivative | Cancer Cell Line A (e.g., MCF-7 - Breast) IC50 (µM) | Cancer Cell Line B (e.g., A549 - Lung) IC50 (µM) | Non-Malignant Cells (e.g., MCF-10A) IC50 (µM) | Selectivity Index (SI) vs. Cell Line A |
| BZD-Br-01 | 5.2 | 8.1 | > 100 | > 19.2 |
| BZD-Br-02 | 12.5 | 15.3 | > 100 | > 8.0 |
| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |
| (Data are representative examples for illustrative purposes) |
Why This Is a Self-Validating System: The inclusion of a standard chemotherapeutic agent (e.g., Doxorubicin) provides a positive control and a benchmark for potency. The non-malignant cell line is crucial for calculating the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells), a key indicator of a compound's potential therapeutic window. A high SI is desirable, suggesting the compound is more toxic to cancer cells than to normal cells.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once a compound demonstrates cytotoxicity, the next logical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[14][15][16]
Principle of the Annexin V/PI Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, intercalating with DNA.[14] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Anticancer agents can also exert their effects by halting the cell cycle, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Principle of Cell Cycle Analysis: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase (DNA synthesis) have an intermediate amount. By measuring the fluorescence intensity of PI in a population of cells, a DNA content histogram can be generated, revealing the percentage of cells in each phase.[18] An effective anticancer agent may cause an accumulation of cells in a specific phase (cell cycle arrest).
Proposed Signaling Pathway for Apoptosis Induction
Many benzisoxazole derivatives induce apoptosis by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A plausible mechanism involves the modulation of the Bcl-2 family of proteins, leading to caspase activation.
Caption: Proposed intrinsic apoptosis pathway activated by benzisoxazole derivatives.
In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening and mechanistic insights, they do not fully replicate the complex environment of a living organism.[19] Therefore, promising lead compounds must be evaluated in preclinical animal models to assess their real-world efficacy and safety.[20]
Experimental Approach: Tumor Xenograft Model
A common preclinical model involves implanting human cancer cells into immunocompromised mice, which then form tumors.
-
Cell Implantation: Human cancer cells (e.g., from a cell line that showed high sensitivity in vitro) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into groups and treated with the benzisoxazole derivative (via an appropriate route, e.g., oral gavage or intraperitoneal injection), a vehicle control, or a standard-of-care positive control drug.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and can be used for further analysis (e.g., histology, Western blot).
Comparative Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (TGI%) | Change in Average Body Weight (%) |
| Vehicle Control | 1550 ± 180 | - | +2.5% |
| BZD-Br-01 (50 mg/kg) | 620 ± 95 | 60% | -1.8% |
| Positive Control Drug | 480 ± 70 | 69% | -8.5% |
| (Data are representative examples for illustrative purposes) |
Why This Is a Self-Validating System: Comparing the test compound to both a vehicle control (to prove the effect is drug-related) and a positive control (to benchmark efficacy against a known drug) is essential. Monitoring body weight is a critical indicator of systemic toxicity; significant weight loss can indicate that the compound is too toxic for further development.[20]
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12][13] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[21][22]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[14][17]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[14][17]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[23] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[14]
Protocol 3: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment & Harvesting: Treat and harvest approximately 1 x 10^6 cells as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[25][26] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[26][27]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[26]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also stain. Incubate for 30 minutes at 37°C.[18]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[18][26]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., width vs. area) to exclude cell doublets and clumps from the analysis.[18]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to evaluating the anticancer potential of this compound derivatives. By systematically progressing from broad in vitro cytotoxicity screens to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support further development. The key to a successful evaluation lies not just in performing the experiments, but in understanding the rationale behind them—using appropriate controls, assessing selectivity, and benchmarking against established standards. The benzisoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[28] Future work on this specific class of derivatives should focus on identifying the precise molecular targets, optimizing the structure for improved potency and safety, and exploring their efficacy in combination with other cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. espublisher.com [espublisher.com]
- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. benchchem.com [benchchem.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
A Researcher's Guide to Comparative In Silico Analysis: Docking Studies of Novel 3-(2-Bromo-ethyl)-benzo[d]isoxazole Derivatives
This guide provides a comprehensive framework for conducting computational docking studies on novel 3-(2-Bromo-ethyl)-benzo[d]isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds against various therapeutic targets. By synthesizing established best practices with practical insights, this document will navigate the user through the entire workflow, from target selection to data interpretation, ensuring a scientifically rigorous and reproducible study.
Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold
The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticonvulsant, antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The introduction of a 2-bromo-ethyl group at the 3-position presents a chemically reactive handle that can potentially engage in specific interactions within a protein's active site, making this class of derivatives particularly interesting for targeted drug design.
Computational docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[3][4][5] This in silico approach allows for the screening of virtual compound libraries, prioritization of candidates for synthesis and in vitro testing, and the generation of hypotheses regarding the mechanism of action.[4][6] This guide will compare a hypothetical series of this compound derivatives against two well-established drug targets to illustrate the power of this technique.
PART 1: Target Selection and Rationale
The success of any docking study hinges on the selection of relevant biological targets. Based on the known activities of isoxazole and benzisoxazole derivatives, we will focus on two distinct therapeutic areas: cancer and inflammation.
-
Target 1: Bromodomain-containing protein 4 (BRD4) : The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various cancers. Notably, some benzisoxazole derivatives have been identified as potent BET inhibitors.[7]
-
Target 2: Cyclooxygenase-2 (COX-2) : COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target this enzyme. Isoxazole-containing compounds have demonstrated significant COX inhibitory activity.[8]
PART 2: Experimental Design and Computational Workflow
A robust and reproducible docking study requires a meticulous and well-documented workflow. The following protocol is a self-validating system, incorporating steps for data preparation, docking, and analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for computational docking studies.
Step-by-Step Protocol
1. Receptor Preparation:
-
Rationale: The quality of the receptor structure is paramount for a meaningful docking study. X-ray crystal structures from the Protein Data Bank (PDB) are a common starting point but often contain experimental artifacts that must be corrected.[9]
-
Protocol:
-
Download the crystal structures of the target proteins from the RCSB PDB database (--INVALID-LINK--).[10][11][12][13][14] For this study, we will use PDB ID: 4LYW (BRD4) and 5IKR (COX-2).
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the atoms using a force field (e.g., Gasteiger charges).
-
Repair any missing residues or atoms using modeling software (e.g., Modeller, Chimera).
-
2. Ligand Preparation:
-
Rationale: The three-dimensional conformation and charge distribution of the ligand directly influence its interaction with the receptor. Proper preparation ensures a realistic representation of the molecule.[9]
-
Protocol:
-
Sketch the 2D structures of the hypothetical this compound derivatives (see Table 1) and a known inhibitor for each target as a positive control (e.g., JQ1 for BRD4, Celecoxib for COX-2).
-
Convert the 2D structures to 3D structures using a computational chemistry software package (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign rotatable bonds, which allows for ligand flexibility during the docking process.
-
3. Molecular Docking:
-
Rationale: The docking algorithm explores the conformational space of the ligand within the defined binding site of the receptor to find the most favorable binding pose.[15][16] The scoring function then estimates the binding affinity for this pose.
-
Protocol:
-
Grid Generation: Define the binding site by creating a grid box that encompasses the active site residues of the target protein. This is typically centered on the co-crystallized ligand in the original PDB structure.[9]
-
Docking Execution: Use a docking program like AutoDock Vina to perform the docking calculations. This software uses a Lamarckian genetic algorithm to explore different ligand conformations and orientations.
-
The program will output a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
4. Analysis and Interpretation:
-
Rationale: The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. This involves examining the binding poses and comparing the binding energies.
-
Protocol:
-
Pose Visualization: Use molecular visualization software (e.g., PyMOL, VMD) to analyze the top-ranked binding pose for each ligand.
-
Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Comparative Analysis: Compare the binding affinities and interaction patterns of the novel derivatives with the known inhibitors (positive controls).
-
PART 3: Comparative Analysis of Hypothetical Derivatives
For this guide, we will consider a small library of hypothetical derivatives to demonstrate the comparative analysis process.
Table 1: Hypothetical this compound Derivatives and Control Compounds
| Compound ID | R-Group Substitution on Benzisoxazole Ring |
| BDB-01 | None (Parent Compound) |
| BDB-02 | 5-Fluoro |
| BDB-03 | 6-Chloro |
| BDB-04 | 5-Nitro |
| JQ1 | Positive Control for BRD4 |
| Celecoxib | Positive Control for COX-2 |
Hypothetical Docking Results
The following tables present hypothetical docking scores to illustrate how the data would be presented and interpreted.
Table 2: Comparative Docking Scores against BRD4 (PDB: 4LYW)
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| BDB-01 | -6.8 | Asn140, Trp81 |
| BDB-02 | -7.2 | Asn140, Trp81, Pro82 |
| BDB-03 | -7.5 | Asn140, Trp81, Gln85 |
| BDB-04 | -6.5 | Asn140, Tyr97 |
| JQ1 | -8.5 | Asn140, Trp81, Tyr97 |
Table 3: Comparative Docking Scores against COX-2 (PDB: 5IKR)
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| BDB-01 | -7.9 | Arg513, Val523, Ser353 |
| BDB-02 | -8.1 | Arg513, Val523, Ser353 |
| BDB-03 | -8.4 | Arg513, Val523, Tyr385 |
| BDB-04 | -7.6 | Arg513, Ser353 |
| Celecoxib | -9.2 | Arg513, His90, Val523 |
Interpretation of Results
-
BRD4: The chloro-substituted derivative (BDB-03 ) shows the most promising binding affinity among the novel compounds, though it is still less potent than the known inhibitor JQ1. The nitro-substituted compound (BDB-04 ) appears to have a detrimental effect on binding. The fluoro and chloro substitutions may be engaging in favorable halogen bonding or hydrophobic interactions within the active site.
-
COX-2: Similarly, BDB-03 demonstrates the best predicted affinity for COX-2. The binding energies for all derivatives against COX-2 are generally more favorable than for BRD4, suggesting a potential preference for this target. The interaction with key residues like Arg513 and Val523, which are critical for the binding of known COX-2 inhibitors, indicates that these derivatives are likely binding in the correct pocket.
Binding Mode Visualization
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. A Review On Molecular Docking And Its Application [journalijar.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Bromo-ethyl)-benzo[d]isoxazole Analogs
In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticonvulsant, antipsychotic, anticancer, and anti-inflammatory activities.[2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(2-Bromo-ethyl)-benzo[d]isoxazole framework. By exploring the causal relationships between structural modifications and biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.
The Significance of the this compound Scaffold
The this compound molecule is a versatile starting material and a key intermediate in the synthesis of a wide array of derivatives. The presence of the reactive bromoethyl group at the 3-position of the benzisoxazole ring allows for facile nucleophilic substitution reactions. This enables the introduction of diverse functional groups, thereby providing a powerful tool for probing the chemical space around this scaffold and optimizing its interaction with biological targets. Understanding how modifications to this ethyl linker and the terminal bromine atom influence biological activity is paramount for the development of potent and selective drug candidates.
Comparative Analysis of Biological Activities
While comprehensive SAR studies focusing exclusively on this compound are limited, we can infer valuable insights by examining related analogs where the 3-position is functionalized with groups of varying electronic and steric properties. The primary therapeutic areas where these analogs have shown promise are in the treatment of cancer and neurological disorders, particularly epilepsy.
Anticancer Activity
The benzo[d]isoxazole core has been incorporated into numerous compounds with demonstrated anticancer effects.[3][5] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[5]
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Allyl | HT-29 (Colon) | >50 | [3] |
| 2 | 2-(4-Chlorophenyl)allyl | HT-29 (Colon) | 12.5 | [3] |
| 3 | 2-(4-Nitrophenyl)allyl | HT-29 (Colon) | 10.5 | [3] |
| 4 | Bivalent BET Inhibitor Moiety | LNCaP (Prostate) | Potent (exact IC50 not provided) | [5] |
From this data, it is evident that the nature of the substituent at the 3-position significantly influences anticancer potency. The introduction of an aromatic ring, particularly with an electron-withdrawing group like a nitro substituent, enhances the cytotoxic activity against colon cancer cells.[3] This suggests that moieties capable of engaging in specific interactions with the biological target, such as pi-stacking or hydrogen bonding, are beneficial for activity.
Anticonvulsant Activity
Benzo[d]isoxazole derivatives have shown significant promise as anticonvulsant agents.[2][4] The mechanism of action for some of these compounds involves the modulation of voltage-gated sodium channels.[2]
Here, we compare the anticonvulsant activity of 3-substituted benzo[d]isoxazole analogs from various studies. The data is presented as the median effective dose (ED50) in the maximal electroshock (MES) seizure test, a standard model for screening anticonvulsant drugs.
| Compound ID | 3-Position Substituent | ED50 (mg/kg) in MES Test | Protective Index (PI) | Reference |
| 5 | Pyrrolidine-2,5-dione | >100 | - | [4] |
| 6 | 1-(4-Fluorophenyl)pyrrolidine-2,5-dione | 14.90 | >13.4 | [4] |
| 7 | 1-Cyclohexylpyrrolidine-2,5-dione | >100 | - | [4] |
| 8 (Z-6b) | Substituted Amide | 20.5 | 10.3 | [2] |
The data clearly indicates that the incorporation of a pyrrolidine-2,5-dione moiety at the 3-position, particularly with an N-aryl substituent, can lead to potent anticonvulsant activity.[4] Compound 6 , with a 4-fluorophenyl group, demonstrates a significantly lower ED50 and a high protective index, indicating a favorable therapeutic window.[4] This highlights the importance of lipophilic and aromatic features in the substituent for effective interaction with the target, likely a voltage-gated sodium channel.[2]
Structure-Activity Relationship Insights
Based on the available data, we can deduce the following key SAR principles for 3-substituted benzo[d]isoxazole analogs:
-
Nature of the 3-Substituent is Critical: The choice of the functional group at the 3-position is the primary determinant of biological activity and potency. Simple alkyl groups, as seen in the allyl-substituted analog, tend to have lower potency compared to more complex moieties.[3]
-
Aromatic and Lipophilic Groups Enhance Activity: The introduction of aromatic rings, as seen in both the anticancer and anticonvulsant analogs, generally leads to increased potency.[3][4] This is likely due to favorable hydrophobic and electronic interactions with the target protein.
-
Electron-Withdrawing Groups Can Improve Potency: In the case of anticancer activity, the presence of electron-withdrawing groups on the aromatic substituent enhances cytotoxic effects.[3]
-
Specific Heterocyclic Systems are Favorable: The pyrrolidine-2,5-dione ring system appears to be a particularly effective pharmacophore for anticonvulsant activity when attached to the 3-position of the benzo[d]isoxazole core.[4]
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed experimental protocols for the synthesis of the parent scaffold and a key biological assay are provided below.
Synthesis of this compound
A general and efficient method for the synthesis of 3-substituted 1,2-benzisoxazoles involves the reaction of 2-hydroxybenzonitriles with appropriate Grignard reagents or other nucleophiles. The synthesis of this compound can be conceptualized through a multi-step process, likely starting from a suitable precursor that can be converted to the bromoethyl derivative.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
MTT Assay Workflow:
Caption: Workflow for the in vitro MTT assay to determine anticancer activity.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The structure-activity relationship studies, although not exhaustive for this specific parent compound, provide a clear rationale for future drug design efforts. The key to unlocking the full potential of this scaffold lies in the strategic modification of the 3-position substituent to optimize interactions with specific biological targets.
Future research should focus on synthesizing a focused library of analogs by reacting this compound with a diverse range of nucleophiles. This will allow for a more direct and comprehensive SAR study. Furthermore, the elucidation of the precise mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling and in vitro/in vivo studies will undoubtedly accelerate the discovery of next-generation drugs based on this versatile and valuable chemical scaffold.
References
- 1. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS No: 57148-67-1). As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who may handle this substance.
Hazard Identification and Compound Profile
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a halogenated organic solid whose toxicological properties have not been exhaustively investigated[1]. However, available Safety Data Sheets (SDS) provide critical safety information.
The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed[2].
-
Skin Irritation: Causes skin irritation[2].
-
Eye Irritation: Causes serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Upon combustion, it may release hazardous substances such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57148-67-1 | [1][3] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, stringent adherence to PPE protocols is non-negotiable. The causality behind these choices is to prevent all routes of personal exposure—dermal, ocular, and respiratory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing or dust generation[2].
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or spill cleanup, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound that may generate dust, and all waste commingling, must be conducted in a certified chemical fume hood to prevent inhalation[2][4].
Core Disposal Workflow: Segregation and Containment
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic waste .[5] Halogenated waste streams are significantly more expensive to dispose of via incineration than non-halogenated streams[4][6]. Improper segregation can contaminate entire drums of solvent waste, leading to unnecessary costs and regulatory scrutiny.
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound, Contaminated Consumables)
-
Container Selection: Choose a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) jar). The container must be in good condition with no cracks or leaks[7].
-
Collection: Place all solid waste, including unused or expired this compound, contaminated weigh boats, gloves, and bench paper, directly into this container.
-
Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label[7][8]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)[7].
-
The accumulation start date.
-
Associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Keep the container sealed at all times, except when adding waste[8]. Store it in a designated Satellite Accumulation Area (SAA) with secondary containment, such as a spill tray[9].
B. Liquid Waste (Solutions and Rinsates)
-
Segregation: Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container[5][8]. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane, as this unnecessarily increases disposal costs[6].
-
Container: Use a designated waste carboy or bottle, typically provided by your institution's Environmental Health & Safety (EHS) department. Ensure it is properly vented if necessary and compatible with the solvents used.
-
Labeling: The container must be clearly labeled "Halogenated Liquid Waste"[8]. Maintain a log sheet on or near the container detailing the constituents and approximate volumes added[6][8].
-
Storage: Keep the container tightly sealed and stored in secondary containment within the SAA[4].
C. Contaminated Labware and Sharps
-
Gross Decontamination: If possible, rinse grossly contaminated glassware with a small amount of a suitable solvent (e.g., the solvent used in the reaction). This rinsate is hazardous and must be collected as halogenated liquid waste[7].
-
Sharps: Dispose of any contaminated needles, razor blades, or broken glassware in a designated, puncture-resistant sharps container to prevent physical injury[10][11].
-
Non-Sharp Labware: After the initial rinsate collection, glassware can be triple-rinsed with a solvent. This second and third rinsate must also be collected as hazardous waste[7]. After this procedure, the glassware can typically be washed for reuse.
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably by a chemical fume hood[2].
-
Don PPE: Before cleanup, wear the full mandatory PPE as described in Section 2.
-
Contain Spill: For a solid spill, carefully sweep up the material to avoid creating dust. Use absorbent pads for any solutions[1][8].
-
Collect Waste: Place all contaminated absorbent materials and collected solids into a sealed container for disposal as halogenated solid waste[2][8].
-
Decontaminate: Clean the spill area with soap and plenty of water[1].
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash[1][6][7].
The only acceptable disposal method is through a licensed professional hazardous waste disposal company[1][2][10]. Your institution's EHS department will coordinate the pickup of properly labeled and sealed waste containers from your laboratory's SAA. The ultimate disposal will almost certainly be through high-temperature incineration equipped with afterburners and scrubbers to handle the resulting acid gases (like HBr)[1][12].
References
- 1. capotchem.cn [capotchem.cn]
- 2. aaronchem.com [aaronchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Navigating the Handling of 3-(2-Bromo-ethyl)-benzo[d]isoxazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
<
For researchers engaged in the synthesis and application of novel chemical entities, a foundational commitment to safety is paramount. The compound 3-(2-Bromo-ethyl)-benzo[d]isoxazole, while a valuable intermediate in drug development, necessitates a rigorous and well-understood safety protocol. Its structure, incorporating a halogenated alkyl chain and a benzisoxazole core, presents a specific hazard profile that must be managed with a multi-layered approach to personal protection and laboratory operations. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of all laboratory personnel.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound is not extensively published, its constituent functional groups provide a strong basis for a conservative hazard assessment.
A Safety Data Sheet (SDS) for this compound identifies it as a hazardous chemical according to the OSHA Hazard Communication Standard.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[2] The key hazards can be broken down by route of exposure:
-
Dermal (Skin) Contact: The presence of a bromo-ethyl group makes the molecule an alkylating agent. Such compounds can react with biological nucleophiles, including amino acids and DNA, leading to skin irritation or sensitization upon contact. The SDS explicitly states it "Causes skin irritation."[2] Prolonged or repeated exposure should be strictly avoided.
-
Ocular (Eye) Contact: The eyes are particularly sensitive to chemical irritants. Direct contact with this compound can cause serious eye irritation, potentially leading to damage.[2]
-
Inhalation: The SDS indicates that the compound may cause respiratory irritation.[2][3] This is a significant concern, especially when handling the substance as a powder or if it becomes aerosolized.
-
Ingestion: While less common in a laboratory setting, accidental ingestion is harmful.[2]
Given these factors, all handling of this compound must be governed by the principle of minimizing all routes of exposure, a cornerstone of any effective Chemical Hygiene Plan (CHP) as mandated by OSHA.[4][5]
The Core PPE Ensemble: A Multi-Barrier Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following ensemble represents the minimum required protection for handling this compound. For larger quantities or higher-risk operations, this protection level should be escalated.
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | ANSI-approved safety goggles | Double-gloved Nitrile (min. 5 mil thickness) | Flame-resistant lab coat | Required if handled outside a fume hood |
| Medium Scale (1-10g) | ANSI-approved safety goggles & face shield | Double-gloved Nitrile (min. 5 mil thickness) | Flame-resistant lab coat & chemical-resistant apron | Required if handled outside a fume hood |
| Large Scale (>10g) | Face shield over safety goggles | Heavier-duty gloves (e.g., Neoprene) over Nitrile gloves | Chemical-resistant suit or coveralls (e.g., Tychem®) | Full-face respirator with organic vapor cartridges |
Detailed Breakdown of PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[6] For any procedure with a higher risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn over the goggles.[7]
-
Hand Protection: Gloves are the most critical barrier against dermal exposure.[8] Disposable nitrile gloves are a common choice in laboratories; however, it's crucial to understand their limitations. Nitrile offers good splash protection against many organic compounds, but it has poor resistance to certain halogenated hydrocarbons.[9]
-
The Double-Gloving Imperative: Always wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.
-
Immediate Replacement: If the outer glove comes into contact with the compound or a solvent containing it, remove both gloves immediately, wash your hands, and don fresh pairs.[9] Nitrile gloves are for incidental splash protection, not prolonged chemical contact.[10]
-
Material Choice: For extended handling or situations with a higher risk of direct contact, more robust gloves like neoprene or Silver Shield® should be considered.[8][11] Always consult the glove manufacturer's chemical resistance chart for the specific solvents being used in your procedure.[12]
-
-
Body Protection: A standard cotton lab coat is not a chemical barrier. A flame-resistant lab coat should be worn at all times and kept fully buttoned.[13] For larger-scale work, a chemical-resistant apron or coverall (e.g., Tychem®) provides a necessary additional layer of protection.[11] Clothing worn in the lab should cover as much skin as possible; long pants and closed-toe shoes are mandatory.[14]
-
Respiratory Protection: The primary method for controlling inhalation hazards is the use of engineering controls.[5] All weighing and handling of solid this compound and any reactions involving it must be performed inside a certified chemical fume hood. If, under rare and specific circumstances, work must be done outside a hood where there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is required.[1][15] All personnel requiring a respirator must be properly fit-tested and trained in its use as part of a formal respiratory protection program.[6]
Operational Protocol: From Chemical Check-in to Waste Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Fig 1. Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures
-
Pre-Handling:
-
Designate a specific area within a chemical fume hood for the work.[13]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment (glassware, spatulas, solvents) and place it in the hood before retrieving the chemical.
-
Prepare a labeled, sealed container for halogenated organic waste.[16]
-
-
Handling the Chemical:
-
Don the full, appropriate PPE ensemble before entering the designated handling area.
-
When weighing the solid, use a disposable weigh boat to minimize cleaning of contaminated glassware.
-
Perform all transfers of the solid or its solutions with care to avoid generating dust or splashes.[2]
-
Keep the primary container of the chemical sealed when not in use.[17]
-
-
Spill Management:
-
Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite or sand). Sweep up the absorbed material carefully, place it in a sealed bag, and dispose of it as halogenated solid waste.[18] Decontaminate the area with an appropriate solvent.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) office immediately.[18]
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical, non-negotiable component of safe chemical handling. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste or disposed of down the drain.[16][18]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, pipette tips, absorbent materials) must be collected in a clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."[16]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a robust, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[19] The container label must list all chemical constituents and their approximate percentages.[18]
-
Empty Containers: The original chemical container is not truly empty. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[19] Only after this procedure can the container be disposed of according to institutional policy.
-
Waste Pickup: Halogenated waste streams are typically disposed of via incineration at specialized facilities.[20] Follow your institution's procedures for requesting hazardous waste pickup from your EH&S department.
By adhering to this comprehensive safety framework—grounded in a thorough hazard assessment, a multi-barrier PPE strategy, and meticulous operational and disposal plans—researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. osha.gov [osha.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. epa.gov [epa.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. csub.edu [csub.edu]
- 15. fishersci.com [fishersci.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ehs.providence.edu [ehs.providence.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
